molecular formula C17H19NO B12433405 Nefopam-d3

Nefopam-d3

Cat. No.: B12433405
M. Wt: 256.36 g/mol
InChI Key: RGPDEAGGEXEMMM-FIBGUPNXSA-N
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Description

Nefopam-d3 is a characterized and compliant deuterated reference standard of the active pharmaceutical ingredient (API) Nefopam . This compound is specifically designed for analytical purposes and is not intended for human use . As a deuterated analog, this compound serves as a critical tool in modern laboratories for analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications throughout the stages of drug synthesis and formulation . It provides traceability against major pharmacopeial standards (e.g., USP, EP), ensuring the accuracy and reliability of analytical data . The parent compound, Nefopam, is a centrally-acting, non-opioid analgesic with a complex mechanism that involves the inhibition of serotonin, norepinephrine, and dopamine reuptake (acting as a triple monoamine reuptake inhibitor), as well as the modulation of glutamatergic transmission via sodium and calcium channel blockade . Nefopam is metabolized in the liver, primarily via N-demethylation to desmethylnefopam . Using a stable isotope-labeled standard like this compound is essential for the precise quantification and study of the pharmacokinetics and metabolic fate of the parent drug in biological matrices using techniques like LC-MS/MS.

Properties

Molecular Formula

C17H19NO

Molecular Weight

256.36 g/mol

IUPAC Name

1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3

InChI Key

RGPDEAGGEXEMMM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Nefopam-d3

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of this compound, a deuterated analog of the non-opioid analgesic, Nefopam. The incorporation of deuterium can modify the pharmacokinetic profile of a drug, potentially leading to an improved therapeutic window.[1][2] This document details a feasible synthetic route and the analytical methodologies required to verify the isotopic enrichment and structural integrity of the final compound.

Synthesis of this compound (N-trideuteromethyl-nor-Nefopam)

The synthesis of this compound is most efficiently achieved through the late-stage introduction of the deuterated methyl group. This strategy utilizes a common precursor, nor-Nefopam (desmethyl-Nefopam), which is the primary metabolite of Nefopam.[3] The methylation is performed using a deuterated methylating agent.

Proposed Synthetic Pathway

The selected pathway involves the N-alkylation of nor-Nefopam with a trideuteromethylating agent, such as iodomethane-d3 (CD₃I). This approach is based on established N-methylation procedures for secondary amines.

G start nor-Nefopam (Secondary Amine Precursor) process N-Alkylation start->process reagent Iodomethane-d3 (CD3I) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagent->process product This compound process->product

Caption: Proposed synthetic workflow for this compound via N-alkylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general N-alkylation procedures for secondary amines.

  • Preparation: To a solution of nor-Nefopam (1.0 eq) in anhydrous acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Stir the suspension at room temperature. Add iodomethane-d3 (CD₃I, 1.2 eq) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary: Synthesis

The following table summarizes the expected materials and potential yield for the synthesis. Yields are estimated based on analogous non-deuterated reactions.

ParameterDescription
Starting Material nor-Nefopam (Desmethyl-Nefopam)
Deuterated Reagent Iodomethane-d3 (CD₃I)
Base Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Acetonitrile
Reaction Time 4-8 hours
Temperature 60-70 °C
Expected Yield 75-90%
Product 5-(methyl-d3)-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine (this compound)

Isotopic Purity and Structural Analysis

A comprehensive evaluation of isotopic enrichment and structural integrity is critical. This is typically achieved using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

G sample This compound Sample lchrms LC-HRMS Analysis sample->lchrms nmr NMR Analysis (¹H and ¹³C) sample->nmr acquire_ms Acquire Full Scan Mass Spectrum lchrms->acquire_ms acquire_nmr Acquire Spectra nmr->acquire_nmr extract_ions Extract Ion Chromatograms (d0 to d3 isotopologues) acquire_ms->extract_ions integrate Integrate Peak Areas extract_ions->integrate calculate Calculate Isotopic Enrichment (%) integrate->calculate confirm_site Confirm Deuteration Site (Absence of N-CH₃ proton signal) acquire_nmr->confirm_site verify_structure Verify Structural Integrity (Comparison with Nefopam) confirm_site->verify_structure

Caption: Workflow for the analytical characterization of this compound.

Isotopic Enrichment by LC-HRMS

High-resolution mass spectrometry is employed to quantify the distribution of deuterated species. Advances in Time-of-Flight (TOF) mass spectrometry allow for high resolution between isotopes, enabling accurate quantification.[5][6]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[3][7]

  • Chromatography: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Use a C18 column and a gradient elution to separate the analyte from any impurities.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, acquiring full scan data over a relevant m/z range (e.g., 200-300 Da). Ensure the resolution is sufficient to distinguish between isotopologues.[8]

  • Data Analysis: a. Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0, d1, d2, d3). b. Integrate the peak area for each extracted ion chromatogram.[5] c. Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic purity.

The table below shows the theoretical exact masses for the protonated molecular ions of Nefopam and its deuterated isotopologues.

IsotopologueFormulaTheoretical [M+H]⁺ (m/z)
Nefopam (d0)C₁₇H₂₀NO⁺254.1539
Nefopam-d1C₁₇H₁₉DNO⁺255.1599
Nefopam-d2C₁₇H₁₈D₂NO⁺256.1659
This compound C₁₇H₁₇D₃NO⁺ 257.1719

Isotopic Purity (%) is calculated as: (Area of d3 Peak / Sum of Areas of d0, d1, d2, d3 Peaks) x 100

Structural Verification by NMR Spectroscopy

NMR spectroscopy confirms the precise location of the deuterium atoms and the overall structural integrity of the molecule.

  • Sample Preparation: Dissolve an adequate amount of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The key indicator of successful deuteration will be the significant reduction or complete disappearance of the N-methyl singlet, which appears around 2.21 ppm in the spectrum of unlabeled Nefopam.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon of the N-CD₃ group will appear as a multiplet (typically a 1:1:1 triplet) due to C-D coupling, and its chemical shift will be slightly different from the N-CH₃ signal in Nefopam. All other carbon signals should correspond to those of unlabeled Nefopam.[10][11]

This table compares the expected key NMR signals for Nefopam and this compound.

NucleusNefopam (Expected)This compound (Expected)
¹H N-CH₃ singlet at ~2.21 ppmSignal at ~2.21 ppm is absent or significantly reduced.
¹³C N-CH₃ quartet at ~42-44 ppmN-CD₃ multiplet (triplet) at a similar chemical shift.

References

Characterization of Nefopam-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical characterization of Nefopam-d3, a deuterated isotopologue of the non-opioid analgesic Nefopam. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document outlines the methodologies and expected data for the structural elucidation and confirmation of this compound. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical development.

Introduction to Nefopam and its Deuterated Analog

Nefopam is a centrally acting, non-opioid analgesic belonging to the benzoxazocine class. Its mechanism of action is understood to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as the modulation of voltage-gated sodium and calcium channels[1][2][3][4]. This compound, where the three hydrogen atoms of the N-methyl group are replaced with deuterium, is a valuable tool in clinical and preclinical studies. The deuterium labeling provides a distinct mass signature, allowing for its use as an internal standard in quantitative bioanalysis and for differentiating the compound from its endogenous or co-administered non-labeled counterpart.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from Nefopam's primary metabolite, Desmethyl-nefopam.

  • N-Demethylation of Nefopam: The starting material, Nefopam, can be N-demethylated to yield Desmethyl-nefopam (Nornefopam).

  • N-Trideuteromethylation: The resulting secondary amine, Desmethyl-nefopam, can then be N-trideuteromethylated. Modern synthetic methods, such as the magnesium-catalyzed reduction of an N-Boc protected intermediate or photocatalytic methods using deuterated methanol (CD3OD), offer efficient and highly selective routes to introduce the trideuteromethyl group[1][2][5].

Synthesis_of_Nefopam_d3 Nefopam Nefopam Desmethyl_nefopam Desmethyl-nefopam (Nornefopam) Nefopam->Desmethyl_nefopam N-Demethylation Nefopam_d3 This compound Desmethyl_nefopam->Nefopam_d3 N-Trideuteromethylation (e.g., with CD3I or CD3OD)

Caption: Proposed synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The most significant changes in the NMR spectra, when compared to unlabeled Nefopam, will be observed for the N-methyl group and its neighboring protons.

Predicted ¹H NMR Spectral Data

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons (typically around 2.87 ppm in D₂O) will be absent[6]. The adjacent methylene protons may exhibit a slight change in their chemical shift and will appear as multiplets, having lost their coupling to the methyl protons.

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the carbon of the N-CD₃ group will be observed as a triplet due to the carbon-deuterium coupling (¹J C-D). The chemical shift will be similar to that of the unlabeled N-CH₃ group.

Table of Predicted NMR Data
Assignment Unlabeled Nefopam ¹H Chemical Shift (δ) ppm (D₂O) [6]Predicted this compound ¹H Chemical Shift (δ) ppm (D₂O) Unlabeled Nefopam ¹³C Chemical Shift (δ) ppm Predicted this compound ¹³C Chemical Shift (δ) ppm
N-CH ₃ / N-CD2.87 (s, 3H)Absent~45~45 (triplet)
Aromatic-H 7.10-7.36 (m, 9H)7.10-7.36 (m, 9H)~125-145~125-145
Aryl-CH -Aryl5.89 (s, 1H)5.89 (s, 1H)~85~85
Aryl-CH ₂-N5.45 (d, 1H), 4.21 (d, 1H)5.45 (d, 1H), 4.21 (d, 1H)~60~60
-CH ₂-O-4.27-4.34 (m, 1H), 4.00-4.05 (m, 1H)4.27-4.34 (m, 1H), 4.00-4.05 (m, 1H)~70~70
-CH ₂-N-3.23-3.30 (m, 1H), 3.02-3.08 (m, 1H)3.23-3.30 (m, 1H), 3.02-3.08 (m, 1H)~55~55

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or D₂O) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in a 400-600 MHz NMR spectrometer transfer->instrument shim Shim the magnetic field instrument->shim acquire_1h Acquire ¹H NMR spectrum shim->acquire_1h acquire_13c Acquire ¹³C NMR spectrum acquire_1h->acquire_13c process Apply Fourier transform, phase correction, and baseline correction acquire_13c->process integrate Integrate ¹H signals process->integrate assign Assign chemical shifts and analyze coupling patterns integrate->assign compare Compare with unlabeled Nefopam data assign->compare

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS) Characterization

Mass spectrometry is essential for confirming the molecular weight of this compound and elucidating its fragmentation pattern, which will differ from unlabeled Nefopam due to the presence of the three deuterium atoms.

Predicted Mass Spectrum

The protonated molecule of this compound, [M+H]⁺, is expected at an m/z of 257, which is 3 Da higher than that of unlabeled Nefopam (m/z 254)[3][7].

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to follow a similar pathway to unlabeled Nefopam. The key difference will be a +3 Da shift in the mass of any fragment ion that retains the N-trideuteromethyl group.

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 257 fragment1 Fragment 1 m/z 184 parent->fragment1 - C₄H₅D₃N fragment2 Fragment 2 m/z 182 parent->fragment2 - C₄H₇D₃N fragment3 Fragment 3 m/z 168 fragment1->fragment3 - CH₄

Caption: Predicted MS fragmentation of this compound.

Table of Predicted Mass Spectrometry Data
Ion Unlabeled Nefopam m/z [3]Predicted this compound m/z Proposed Fragment Structure/Loss
[M+H]⁺254257Protonated Molecule
Fragment 1181184Loss of the N-methyl-d3 containing side chain
Fragment 2179182Further fragmentation of the benzoxazocine ring
Fragment 3165168Loss of a methyl group from fragment 2

Experimental Protocol for Mass Spectrometry Analysis

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis_ms Data Analysis dissolve_ms Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) dilute_ms Dilute to an appropriate concentration (e.g., 1-10 µg/mL) dissolve_ms->dilute_ms inject Inject sample into an LC-MS/MS system dilute_ms->inject separate Chromatographic separation (if necessary) inject->separate ionize Electrospray Ionization (ESI) in positive mode separate->ionize ms1 Acquire full scan MS spectrum to identify [M+H]⁺ ionize->ms1 ms2 Perform product ion scan (MS/MS) of m/z 257 to obtain fragmentation pattern ms1->ms2 process_ms Process the mass spectra ms2->process_ms identify_fragments Identify and assign fragment ions process_ms->identify_fragments compare_ms Compare fragmentation pattern with unlabeled Nefopam identify_fragments->compare_ms

Caption: Experimental workflow for LC-MS/MS analysis.

Nefopam's Mechanism of Action

Nefopam exerts its analgesic effects through a multi-faceted mechanism primarily within the central nervous system. A key aspect of its action is the inhibition of the reuptake of monoamine neurotransmitters, specifically serotonin (5-HT), norepinephrine (NE), and dopamine (DA)[1][2][7]. By blocking their reuptake, Nefopam increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their modulatory effects on pain pathways. Additionally, Nefopam has been shown to block voltage-gated sodium and calcium channels, which contributes to a reduction in neuronal excitability and the propagation of pain signals[1][2].

Nefopam_MoA cluster_reuptake Monoamine Reuptake Inhibition cluster_channels Ion Channel Blockade Nefopam Nefopam Serotonin Serotonin (5-HT) Reuptake Transporter Nefopam->Serotonin Inhibits Norepinephrine Norepinephrine (NE) Reuptake Transporter Nefopam->Norepinephrine Inhibits Dopamine Dopamine (DA) Reuptake Transporter Nefopam->Dopamine Inhibits Na_Channel Voltage-gated Sodium Channels Nefopam->Na_Channel Blocks Ca_Channel Voltage-gated Calcium Channels Nefopam->Ca_Channel Blocks Analgesia Analgesic Effect Serotonin->Analgesia Norepinephrine->Analgesia Dopamine->Analgesia Na_Channel->Analgesia Ca_Channel->Analgesia

Caption: Simplified signaling pathway of Nefopam's mechanism of action.

Conclusion

The analytical characterization of this compound is a critical step in its application for research and drug development. This guide provides a framework for its synthesis and detailed analysis using NMR and mass spectrometry. By comparing the spectral data of this compound with its unlabeled counterpart, researchers can unequivocally confirm its identity and purity, ensuring its suitability for its intended applications. The predictable shifts in NMR and mass spectra due to deuterium labeling serve as definitive markers for this valuable analytical standard.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Nefopam-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Nefopam-d3, a deuterated analog of the centrally acting, non-opioid analgesic, Nefopam. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and synthesis.

Core Chemical and Physical Properties

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling allows for precise quantification of Nefopam in biological samples using mass spectrometry.[1] The deuterium labeling is not expected to significantly alter the compound's pharmacological activity but provides a distinct mass signature.

Data Presentation: Quantitative Properties of this compound Hydrochloride

The following table summarizes the key quantitative data for this compound hydrochloride.

PropertyValueSource(s)
CAS Number 1346603-30-2[2]
Molecular Formula C₁₇H₁₇D₃ClNO[3]
Molecular Weight 292.82 g/mol [3]
Synonyms Fenazoxine-d3 hydrochloride; 3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine Hydrochloride[2][3]
Storage Temperature -20°C[3]
Purity >98.00% (typical for commercial standards)[3]

Mechanism of Action

The analgesic mechanism of Nefopam, and by extension this compound, is complex and multifactorial, distinguishing it from both opioid and non-steroidal anti-inflammatory drug (NSAID) classes.[4][5] Its effects are exerted through the modulation of several neurotransmitter systems and ion channels within the central nervous system.[4][6]

The primary mechanisms include:

  • Triple Monoamine Reuptake Inhibition : Nefopam blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), increasing their concentrations in the synaptic cleft. This enhances descending inhibitory pain pathways.[4]

  • Ion Channel Blockade : It inhibits voltage-gated sodium and calcium channels, which reduces neuronal excitability and dampens the propagation of pain signals.[4][6]

  • Modulation of Glutamatergic Transmission : The inhibition of calcium influx is thought to modulate glutamatergic pathways, particularly those involving NMDA receptors, which play a role in central sensitization and chronic pain.[6]

  • β-catenin Pathway Interaction : Research has also identified that Nefopam targets β-catenin protein levels in mesenchymal cells.[7]

Nefopam_d3_Synthesis_Workflow Start 2-Benzoylbenzoic Acid Step1 Amide Formation (+ N-methyl-d3-ethanolamine, SOCl₂) Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Dual Reduction (LiAlH₄ in THF) Intermediate1->Step2 Intermediate2 Amino Alcohol Intermediate Step2->Intermediate2 Step3 Cyclization (p-TsOH, Toluene) Intermediate2->Step3 Intermediate3 This compound (Free Base) Step3->Intermediate3 Step4 Salt Formation (+ HCl) Intermediate3->Step4 End This compound HCl Step4->End

References

The Deuterium Effect on Nefopam: A Pharmacokinetic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data from direct comparative studies on the pharmacokinetics of deuterated nefopam versus non-deuterated nefopam is unavailable. This document provides a comprehensive overview of the known pharmacokinetics of non-deuterated nefopam and presents a scientifically-grounded, hypothetical exploration of the potential pharmacokinetic advantages that could be achieved through deuteration. This hypothesis is based on established principles of deuterium substitution in drug discovery.

Executive Summary

Nefopam is a centrally-acting, non-opioid analgesic with a unique mechanism of action, primarily acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3] Its clinical utility is well-documented; however, like many pharmaceuticals, its pharmacokinetic profile presents opportunities for optimization. Strategic deuteration of the nefopam molecule holds the potential to significantly enhance its metabolic stability, leading to an improved pharmacokinetic profile. This could translate to a longer half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to altered metabolite formation. This whitepaper will delve into the established pharmacokinetics of nefopam, detail relevant experimental protocols, and, through scientific rationale, project the likely pharmacokinetic shifts a deuterated version might exhibit.

Pharmacokinetics of Non-Deuterated Nefopam

Nefopam undergoes extensive metabolism, primarily through N-demethylation.[4][5] The parent compound and its metabolites are mainly excreted in the urine.[4] Key pharmacokinetic parameters for non-deuterated nefopam are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Non-Deuterated Nefopam in Humans
ParameterOral AdministrationIntravenous AdministrationSource(s)
Bioavailability (F) LowN/A[6]
Time to Peak Plasma Concentration (Tmax) 1-3 hoursNot Applicable[6]
Plasma Protein Binding ~73%~73%[6]
Volume of Distribution (Vd) 390 - 381 L390 - 381 L[7]
Elimination Half-Life (t½) 3-8 hours~5 hours[6][7]
Metabolism Hepatic (primarily N-demethylation)Hepatic (primarily N-demethylation)[4][5]
Major Metabolite DesmethylnefopamDesmethylnefopam[4][6]
Elimination Half-Life of Desmethylnefopam 10-15 hours~20-25 hours[6]
Excretion Primarily urinePrimarily urine[4]
Table 2: Major Metabolites of Non-Deuterated Nefopam in Humans
MetabolitePercentage of Dose in UrineSource(s)
M6322.9%[4]
M2 A-D9.8%[4]
M518.1%[4]
Unchanged Nefopam<5%[4][8]

Experimental Protocols for Non-Deuterated Nefopam Pharmacokinetic Studies

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. Below are representative experimental protocols for preclinical and clinical studies of non-deuterated nefopam.

Preclinical In Vivo Pharmacokinetic Study in Rats
  • Study Design: Male Sprague Dawley rats are administered a single oral dose of [14C]-nefopam.

  • Dosing: A solution of [14C]-nefopam is administered via oral gavage.

  • Sample Collection: Blood samples are collected via tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation. Urine and feces are collected over 24 hours.

  • Sample Analysis: Plasma, urine, and fecal homogenate samples are analyzed for nefopam and its metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Clinical Pharmacokinetic Study in Healthy Human Volunteers
  • Study Design: A single-center, open-label, single-dose study in healthy adult male and female volunteers.[4][6][9]

  • Dosing: A single oral dose of a nefopam tablet or a single intravenous infusion of nefopam is administered.[6][9]

  • Sample Collection: Blood samples are collected from a forearm vein at specified time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Urine is collected for 24 hours post-dose.

  • Sample Analysis: Plasma and urine concentrations of nefopam and its primary metabolite, desmethylnefopam, are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods.

Visualizing Nefopam's Metabolic Pathway and Mechanism of Action

To better understand the potential impact of deuteration, it is essential to visualize the metabolic pathways and the mechanism of action of nefopam.

Metabolic Pathway of Non-Deuterated Nefopam cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Nefopam Nefopam Desmethylnefopam Desmethylnefopam (Active) Nefopam->Desmethylnefopam N-demethylation (CYP2D6, CYP1A2) Hydroxylated_Metabolites Hydroxylated/Oxidized Metabolites (M11, M22a/b, etc.) Nefopam->Hydroxylated_Metabolites Hydroxylation/ Oxidation N_Oxide Nefopam N-Oxide Nefopam->N_Oxide N-oxidation Sulfated_Metabolites Sulfated Metabolites Desmethylnefopam->Sulfated_Metabolites Sulfation Urine Urine Desmethylnefopam->Urine Glucuronidated_Metabolites Glucuronidated Metabolites (M6a-c, M7a-c, etc.) Hydroxylated_Metabolites->Glucuronidated_Metabolites Glucuronidation Feces Feces Hydroxylated_Metabolites->Feces N_Oxide->Urine Glucuronidated_Metabolites->Urine Sulfated_Metabolites->Urine

Caption: Metabolic Pathway of Non-Deuterated Nefopam.

Nefopam's Mechanism of Action in Descending Pain Modulation cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Nefopam Nefopam SERT Serotonin Transporter (SERT) Nefopam->SERT Inhibits NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits DAT Dopamine Transporter (DAT) Nefopam->DAT Inhibits Serotonin Serotonin SERT->Serotonin Norepinephrine Norepinephrine NET->Norepinephrine Dopamine Dopamine DAT->Dopamine Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Binds Norepinephrine->Receptors Binds Dopamine->Receptors Binds Pain_Signal Pain Signal Transmission Receptors->Pain_Signal Modulates

Caption: Nefopam's Mechanism in Descending Pain Modulation.

Experimental Workflow for a Clinical Pharmacokinetic Study of Nefopam cluster_0 Study Initiation cluster_1 Dosing and Sampling cluster_2 Sample Processing and Analysis cluster_3 Data Analysis and Reporting A Subject Recruitment (Healthy Volunteers) B Informed Consent A->B C Nefopam Administration (Oral or IV) B->C D Serial Blood Sampling C->D E Urine Collection C->E F Plasma Separation D->F G Sample Extraction E->G F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I J Statistical Analysis I->J K Final Study Report J->K

Caption: Clinical Pharmacokinetic Study Workflow.

The Deuterated Nefopam Hypothesis: A Look into Potential Pharmacokinetic Improvements

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[10][11] When strategically placed at a site of metabolic attack in a drug molecule, this stronger bond can slow down the rate of metabolism, a phenomenon known as the "kinetic isotope effect."[12] For nefopam, the primary site of metabolism is the N-methyl group, which undergoes N-demethylation to form the active metabolite desmethylnefopam.[4][5]

Hypothesis: Replacing the hydrogen atoms on the N-methyl group of nefopam with deuterium (to create d3-nefopam) would likely slow the rate of N-demethylation.

Table 3: Hypothetical Pharmacokinetic Comparison: Nefopam vs. Deuterated Nefopam (d3-Nefopam)
ParameterNon-Deuterated Nefopam (Expected)Deuterated (d3) Nefopam (Hypothesized)Rationale for Hypothesized Change
Rate of N-demethylation NormalDecreasedKinetic Isotope Effect
Parent Drug (Nefopam) Half-Life (t½) 3-8 hoursIncreasedSlower metabolism leads to slower elimination.
Parent Drug (Nefopam) AUC StandardIncreasedSlower clearance results in greater overall drug exposure.
Desmethylnefopam Cmax StandardDecreasedSlower formation of the metabolite.
Desmethylnefopam AUC StandardPotentially Unchanged or DecreasedSlower formation may be balanced by its own slower metabolism if it is also deuterated, or it may be reduced overall.
Overall Therapeutic Effect StandardPotentially ProlongedA longer half-life of the parent compound could lead to a more sustained therapeutic effect.
Side Effect Profile StandardPotentially ImprovedAltered metabolite ratios could potentially reduce metabolite-associated side effects.

Conclusion and Future Directions

While the pharmacokinetics of non-deuterated nefopam are well-characterized, the exploration of a deuterated analog presents a compelling opportunity for therapeutic enhancement. The hypothetical benefits of increased metabolic stability, leading to a longer half-life and greater systemic exposure, warrant further investigation. Preclinical and clinical studies directly comparing the pharmacokinetic profiles of deuterated and non-deuterated nefopam are essential to validate this hypothesis. Such research could pave the way for a new generation of nefopam-based analgesics with improved clinical performance. The synthesis and in vitro metabolic stability assessment of d3-nefopam would be a logical and crucial first step in this endeavor.[13]

References

In Vitro Metabolic Fate and Stability of Nefopam-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam, a centrally acting, non-opioid analgesic, has been utilized for the management of moderate to severe pain. Its mechanism of action is believed to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake.[1] Nefopam-d3, a deuterated analog of Nefopam, is often employed as an internal standard in pharmacokinetic studies due to its mass shift, which allows for clear differentiation from the unlabeled drug in mass spectrometry-based analyses. While the metabolic pathways of deuterated compounds are generally expected to mirror their non-deuterated counterparts, the presence of deuterium can introduce kinetic isotope effects, potentially altering the rate of metabolic reactions. This guide provides a comprehensive overview of the anticipated in vitro metabolic fate and stability of this compound, based on the established metabolism of Nefopam. It also details the experimental protocols for assessing these parameters.

Metabolic Fate of Nefopam

The metabolism of Nefopam is extensive and occurs primarily in the liver.[2] The key metabolic transformations involve both Phase I and Phase II reactions.

Phase I Metabolism

Phase I metabolism of Nefopam is dominated by N-demethylation , leading to the formation of its main and pharmacologically active metabolite, desmethylnefopam.[2][3][4] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with studies suggesting the involvement of CYP1A2, CYP2C19, and CYP2D6.[5]

Other significant Phase I pathways include hydroxylation and oxidation at various positions on the molecule.[6][7] Studies in rats have identified numerous hydroxylated and oxidized metabolites.[6][7]

Phase II Metabolism

Following Phase I transformations, the resulting metabolites, as well as the parent drug to a lesser extent, can undergo Phase II conjugation reactions. These include glucuronidation and sulfation , which increase the water solubility of the compounds and facilitate their excretion.[6][7]

Potential Impact of Deuteration on this compound Metabolism

The replacement of hydrogen atoms with deuterium in this compound can potentially influence the rate of its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can slow down the reaction. This phenomenon is known as the deuterium kinetic isotope effect (KIE) .

For this compound, if the deuteration is on the N-methyl group, a primary site of metabolism, a significant KIE could be observed, leading to a slower rate of N-demethylation compared to unlabeled Nefopam. This would result in a longer in vitro half-life and lower intrinsic clearance for this compound. The extent of this effect would need to be determined experimentally.

Presumed Metabolic Pathway of this compound

Nefopam_d3 This compound N_desmethylnefopam_d3 N-desmethylthis compound (Active Metabolite) Nefopam_d3->N_desmethylnefopam_d3 N-demethylation (CYP1A2, CYP2C19, CYP2D6) Hydroxylated_Metabolites Hydroxylated Metabolites Nefopam_d3->Hydroxylated_Metabolites Hydroxylation (CYP450) Oxidized_Metabolites Oxidized Metabolites Nefopam_d3->Oxidized_Metabolites Oxidation (CYP450) Glucuronide_Conjugates Glucuronide Conjugates N_desmethylnefopam_d3->Glucuronide_Conjugates Glucuronidation Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation Sulfate_Conjugates Sulfate Conjugates Hydroxylated_Metabolites->Sulfate_Conjugates Sulfation Oxidized_Metabolites->Glucuronide_Conjugates Glucuronidation

Caption: Presumed metabolic pathway of this compound.

In Vitro Metabolic Stability Assessment

The in vitro metabolic stability of a compound is a critical parameter evaluated during drug discovery and development. It provides an indication of the compound's susceptibility to metabolism by liver enzymes, which in turn influences its in vivo half-life and oral bioavailability. The most common in vitro systems for this assessment are liver microsomes, S9 fractions, and hepatocytes.

Experimental Protocols

Detailed methodologies for the key in vitro metabolic stability assays are provided below.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by cytochrome P450 enzymes.

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare this compound Stock Solution Incubation_Mix Incubate Microsomes, this compound, and NADPH at 37°C Test_Compound->Incubation_Mix Microsomes Thaw Liver Microsomes Microsomes->Incubation_Mix NADPH Prepare NADPH Regenerating System NADPH->Incubation_Mix Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation_Mix->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS

Caption: Workflow for liver microsomal stability assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes and this compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • The final incubation mixture typically contains this compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH-regenerating system in a final volume of 200 µL.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the incubation mixture is transferred to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare this compound Stock Solution Incubation_Mix Incubate S9 Fraction, this compound, and Cofactors at 37°C Test_Compound->Incubation_Mix S9_Fraction Thaw Liver S9 Fraction S9_Fraction->Incubation_Mix Cofactors Prepare Cofactor Mix (NADPH, UDPGA, PAPS, GSH) Cofactors->Incubation_Mix Time_Points Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) Incubation_Mix->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare this compound in Media Incubation_Mix Incubate Hepatocytes with This compound at 37°C in a CO2 Incubator Test_Compound->Incubation_Mix Hepatocytes Thaw and Prepare Cryopreserved Hepatocyte Suspension Hepatocytes->Incubation_Mix Time_Points Sample at Multiple Time Points (e.g., 0, 30, 60, 120, 240 min) Incubation_Mix->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Cell Debris Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS

References

Commercial Suppliers and Availability of Nefopam-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and key technical data for Nefopam-d3. Designed for researchers, scientists, and drug development professionals, this document consolidates essential information to facilitate procurement and experimental design.

Commercial Availability of this compound Hydrochloride

This compound is commercially available from a number of specialized chemical suppliers. While specific purity percentages, real-time stock availability, and shipping times often require direct inquiry, the following table summarizes key information for several known suppliers. It is recommended to contact the suppliers directly for the most current data and to request a Certificate of Analysis (CoA) for detailed lot-specific information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Simson Pharma This compound Hydrochloride[1]1346603-30-2C₁₇H₁₇D₃ClNO292.82Certificate of Analysis is provided with every compound.[1]
Santa Cruz Biotechnology This compound Hydrochloride[2]1346603-30-2C₁₇H₁₇D₃ClNO292.82Labeled as a Dangerous Good for transport, which may incur additional shipping charges.[2] For Research Use Only.[2]
DC Chemicals Nefopam D3 hydrochloride[3]1346603-30-2Not specifiedNot specifiedFor research use only and not for human consumption.[3]
GlpBio Nefopam D3 hydrochloride[4]1346603-30-2C₁₇H₁₇D₃ClNO292.82For research use only.[4]
CymitQuimica This compound Hydrochloride[5]Not specifiedC₁₇H₁₆D₃NO·HCl256.36 + 36.46Intended for lab use only.[5]
Pharmaffiliates This compound Hydrochloride1346603-30-2C₁₇H₁₇D₃ClNO292.82A stable isotope of Nefopam Hydrochloride.

Physicochemical Properties

The table below outlines the key chemical and physical properties of this compound hydrochloride.

PropertyValueSource
CAS Number 1346603-30-2[1][2][4]
Molecular Formula C₁₇H₁₇D₃ClNO[2]
Molecular Weight 292.82 g/mol [2][4]
Alternate Names 3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine Hydrochloride[2], Fenazoxine-d3 hydrochloride[4][2][4]

Mechanism of Action and Signaling Pathways

Nefopam is a centrally-acting, non-opioid analgesic. Its mechanism of action is primarily understood to involve the inhibition of the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine. This triple reuptake inhibition is believed to be the main contributor to its analgesic effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_transporters NE Norepinephrine NE_R NE Receptor NE->NE_R NET NET NE->NET DA Dopamine DA_R DA Receptor DA->DA_R DAT DAT DA->DAT SE Serotonin SE_R SE Receptor SE->SE_R SERT SERT SE->SERT Analgesic Effect Analgesic Effect NE_R->Analgesic Effect DA_R->Analgesic Effect SE_R->Analgesic Effect Nefopam This compound Nefopam->NET Inhibits Nefopam->DAT Inhibits Nefopam->SERT Inhibits

Proposed mechanism of action for Nefopam.

Furthermore, research suggests that Nefopam may also exert its effects through the Wnt/β-catenin signaling pathway. The canonical Wnt pathway is a crucial regulator of gene transcription. In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent degradation. In the "on" state, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. Nefopam has been reported to target the levels of β-catenin.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Targets for degradation betaCatenin_off->DestructionComplex Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->DestructionComplex Inhibits betaCatenin_on β-catenin Nucleus Nucleus betaCatenin_on->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Nefopam Nefopam Nefopam->betaCatenin_on Targets β-catenin levels

Canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and characterization of this compound are scarce. However, a general workflow for the quality control and characterization of a deuterated standard such as this compound would typically involve the following steps.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Product Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR MS Mass Spectrometry (Confirmation of M+D) NMR->MS HPLC HPLC/UPLC (Purity Assessment) MS->HPLC CoA Certificate of Analysis Generation HPLC->CoA Packaging Packaging & Storage CoA->Packaging

General experimental workflow for this compound.

Note on Experimental Protocols: The development and validation of analytical methods for Nefopam have been reported, often utilizing techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are typically employed for quantification and stability studies. For detailed protocols, researchers should refer to the scientific literature and the documentation provided by their chosen supplier.

References

Navigating the Regulatory Landscape: A Technical Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of deuterated internal standards in bioanalytical methods is a cornerstone of generating robust and reliable data for regulatory submissions. This in-depth technical guide outlines the core regulatory principles, experimental best practices, and potential pitfalls associated with their use, drawing from guidelines issued by the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).

The use of a stable isotope-labeled (SIL) internal standard, particularly a deuterated analog of the analyte, is widely recommended by regulatory bodies and considered a best practice in quantitative bioanalysis.[1][2] The fundamental principle is that a SIL internal standard will behave nearly identically to the analyte during sample preparation, extraction, and chromatographic separation, thus compensating for variability and matrix effects.[1][3] However, the assumption that a deuterated standard will always perfectly mimic its non-deuterated counterpart is a simplification that can lead to erroneous results if not carefully evaluated.[4][5]

Core Regulatory Principles

Regulatory guidelines from the FDA, EMA, and the harmonized ICH M10 guideline on bioanalytical method validation provide a framework for the proper use and validation of internal standards.[6][7][8][9] The overarching objective is to demonstrate that a bioanalytical method is suitable for its intended purpose, ensuring the reliability of data supporting regulatory decisions.[7]

Key recommendations include:

  • Purity: The isotopic purity of the deuterated internal standard is critical. Any presence of the unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration.[1][10] Manufacturers should provide a certificate of analysis detailing the purity.

  • Isotopic Stability: The deuterium label must be stable and not undergo back-exchange with protons from the solvent or biological matrix.[11][12] This is a crucial consideration during method development and stability assessments.

  • Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to effectively compensate for matrix effects that can vary across a chromatographic peak.[1][13]

  • Matrix Effects: A thorough investigation of matrix effects is a mandatory part of method validation.[4][14] It cannot be assumed that a deuterated internal standard will correct for all matrix-induced ion suppression or enhancement.[5][15]

Potential Challenges with Deuterated Internal Standards

While highly valuable, deuterated internal standards are not without their challenges. Understanding and mitigating these potential issues is crucial for developing a robust bioanalytical method.

Isotope Effect

The substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties, known as the "isotope effect." This can manifest as:

  • Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][13] This can lead to differential matrix effects if the elution profiles are not sufficiently similar.

  • Different Extraction Recovery: There have been reported instances of significant differences in extraction recovery between an analyte and its deuterated internal standard.[1]

Isotopic Exchange and Instability

Deuterium atoms can sometimes exchange with protons in the surrounding environment, particularly if they are located on heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group.[12] This can compromise the integrity of the internal standard and lead to inaccurate quantification.

Interference from Naturally Occurring Isotopes

For analytes with low molecular weights, the naturally occurring isotopes of the analyte (e.g., ¹³C) can potentially interfere with the mass transition of a doubly deuterated internal standard, leading to inaccuracies.[16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies highlighting the potential discrepancies between an analyte and its deuterated internal standard.

ParameterAnalyteDeuterated Internal StandardObserved DifferenceReference
Matrix Effect Carvedilold₅-CarvedilolUp to 26% difference in ion suppression between different plasma lots.[1]
Matrix Effect Various CompoundsSIL AnalogsMatrix effects can differ by 26% or more.[1]
Extraction Recovery Haloperidold₄-Haloperidol35% difference in extraction recovery.[1]
Ionization Nine CompoundsSIL AnalogsAll co-eluting SIL internal standards and analytes suppress each other's ionization with ESI. With APCI, they can enhance each other's ionization.[1]

Experimental Protocols

To ensure the suitability of a deuterated internal standard, a series of experiments should be conducted during method development and validation.

Assessment of Internal Standard Purity

Objective: To determine the contribution of the unlabeled analyte in the deuterated internal standard solution.

Methodology:

  • Prepare a solution of the deuterated internal standard at the concentration used in the analytical method.

  • Analyze this solution using the established LC-MS/MS method.

  • Monitor the mass transition of the unlabeled analyte.

  • The response of the unlabeled analyte should be less than a specified percentage (e.g., 5%) of the response of the analyte at the Lower Limit of Quantification (LLOQ).

Evaluation of Matrix Effects

Objective: To assess the potential for the biological matrix to influence the ionization of the analyte and internal standard.

Methodology (Post-Extraction Addition):

  • Extract blank biological matrix from at least six different sources.

  • Spike the extracted blank matrix with the analyte and internal standard at low and high concentrations.

  • Prepare corresponding neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations.

  • Calculate the matrix factor (MF) for the analyte and the internal standard:

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

  • Calculate the Internal Standard-normalized MF. The coefficient of variation of the IS-normalized MF across the different matrix lots should be within an acceptable limit (e.g., ≤15%).

Stability Assessment

Objective: To ensure the stability of the deuterated internal standard under various storage and handling conditions.

Methodology:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples containing the analyte and internal standard after subjecting them to multiple freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

  • The mean concentration of the stability samples should be within an acceptable range (e.g., ±15%) of the nominal concentration.

Visualizing Key Workflows

The following diagrams illustrate critical workflows in the selection and validation of deuterated internal standards.

Caption: Workflow for the selection of a suitable internal standard.

G cluster_1 Bioanalytical Method Validation for Deuterated IS start_validation Start Method Validation selectivity Selectivity & Specificity: - No interference at analyte and IS retention times start_validation->selectivity matrix_effect Matrix Effect Evaluation: - Assess ion suppression/enhancement - Use at least 6 matrix sources selectivity->matrix_effect calibration_curve Calibration Curve: - Assess linearity, accuracy, and precision matrix_effect->calibration_curve accuracy_precision Accuracy & Precision: - Intra- and inter-day assessment calibration_curve->accuracy_precision stability Stability Assessment: - Freeze-thaw, bench-top, long-term accuracy_precision->stability validated_method Validated Method stability->validated_method

Caption: Key components of bioanalytical method validation.

References

Navigating the Analytical Landscape of Nefopam-d3: A Technical Guide to Reference Standards and Certification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth overview of the critical documentation and analytical methodologies associated with the deuterated internal standard, Nefopam-d3, ensuring accuracy and reliability in quantitative studies.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalytical and pharmaceutical analysis. To ensure the validity of experimental results, a thorough understanding of the reference standard's quality, as detailed in its Certificate of Analysis (CoA), and the application of robust analytical methods are essential.

This compound Reference Standard: Physicochemical Properties

A this compound reference standard is a highly characterized chemical substance intended for use in analytical procedures.[1] It serves as a benchmark for the identification and quantification of Nefopam in various matrices. Key physicochemical properties of this compound hydrochloride, the common salt form, are summarized below.

PropertyValueSource(s)
Chemical Name 3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine Hydrochloride[2][3]
CAS Number 1346603-30-2[2][3][4][5][6]
Molecular Formula C₁₇H₁₆D₃NO · HCl[2]
Molecular Weight 292.8 g/mol [2]
Appearance Solid (form may vary)
Purity Typically >95% or >98%[7]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[7]

The Certificate of Analysis (CoA): A Representative Overview

While specific values will vary between batches and suppliers, a Certificate of Analysis for a this compound reference standard will typically include the following analytical data. The table below presents a representative example of what to expect in a CoA.

Analytical TestSpecificationRepresentative Result
Identification (¹H-NMR) Consistent with structureConforms
Purity (HPLC) ≥98.0%99.5%
Mass Spectrometry (m/z) Consistent with molecular weightConforms
Isotopic Purity ≥99% Deuterium incorporation99.6%
Residual Solvents (GC) Meets USP <467> requirementsConforms
Loss on Drying ≤1.0%0.2%
Assay (by Titration) 98.0% - 102.0%100.2%

Note: The data in this table is for illustrative purposes and does not represent a specific batch of this compound.

Experimental Protocols for the Analysis of Nefopam and its Analogs

The following are detailed methodologies adapted from published research for the analysis of Nefopam, which are directly applicable to its deuterated analog, this compound.

Quantification of Nefopam in Human Plasma by LC-MS/MS

This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

  • Sample Preparation:

    • To 1 mL of alkalinized human plasma, add an internal standard (e.g., a different stable isotope-labeled analog or a structurally similar compound).

    • Perform a single-step liquid-liquid extraction with diethyl ether.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100 series or equivalent.

    • Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Acetonitrile with 0.1% formic acid (50:50, v/v).[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Ion trap or triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).[8]

    • Ion Source Temperature: 200°C.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Nefopam and this compound would need to be optimized.

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, and limit of quantitation. Calibration curves are typically linear over a concentration range of 0.78-100 ng/mL.[8]

Purity Determination and Stability Analysis by TLC-Densitometry

This method is useful for quality control of the reference standard and for stability studies.

  • Sample Preparation:

    • Prepare standard solutions of Nefopam hydrochloride in a suitable solvent (e.g., methanol) in a concentration range of 0.05–1.00 mg/mL.[9]

    • Apply a fixed volume (e.g., 15 µL) of each solution to a TLC plate.[9]

  • Chromatographic Conditions:

    • Stationary Phase: TLC silica gel plates F254.[10]

    • Mobile Phase: A mixture of chloroform, methanol, and glacial acetic acid (9:2:0.1, v/v/v).[9][10]

    • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection and Quantification:

    • Detection: UV detection at a wavelength of 222 nm.[9][10]

    • Quantification: Use a TLC scanner to measure the peak areas of the spots. Plot the peak areas against the corresponding amounts to create a calibration curve.

  • Validation:

    • The method should be validated according to ICH guidelines for linearity, precision, accuracy, selectivity, and specificity.[9][10]

Logical Workflow for Reference Standard Utilization

The following diagram illustrates the logical workflow from sourcing a this compound reference standard to its application in a validated analytical method.

G cluster_0 Sourcing and Qualification cluster_1 Reference Standard Handling cluster_2 Analytical Method Application cluster_3 Reporting and Documentation Sourcing Identify Supplier RequestCoA Request Certificate of Analysis Sourcing->RequestCoA Qualify Qualify Supplier and Batch RequestCoA->Qualify Receipt Receive and Log Standard Qualify->Receipt Storage Store under Recommended Conditions Receipt->Storage SolutionPrep Prepare Stock and Working Solutions Storage->SolutionPrep MethodDev Method Development/Validation SolutionPrep->MethodDev SampleAnalysis Sample Analysis with Internal Standard MethodDev->SampleAnalysis DataProcessing Data Processing and Quantification SampleAnalysis->DataProcessing Report Generate Analytical Report DataProcessing->Report Archive Archive Data and Documentation Report->Archive

Caption: Workflow for this compound Reference Standard Utilization.

By adhering to these principles of sourcing high-quality, certified reference standards and employing validated, robust analytical methods, researchers and scientists can ensure the accuracy, reproducibility, and defensibility of their data in drug development and other scientific investigations.

References

A Technical Guide to the Solubility and Storage of Nefopam-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and recommended storage conditions for Nefopam-d3. The data presented is crucial for ensuring the integrity and effective use of this compound in a research and development setting. While specific quantitative solubility data for this compound is not widely available, this guide provides detailed solubility data for its non-deuterated counterpart, Nefopam hydrochloride. The solubility of deuterated compounds is generally considered to be very similar to their non-deuterated analogues.

Core Properties of this compound Hydrochloride

PropertyValue
Chemical Name This compound Hydrochloride
CAS Number 1346603-30-2
Molecular Formula C₁₇H₁₇D₃ClNO
Molecular Weight 292.82 g/mol

Solubility Data

The solubility of a compound is a critical parameter for a wide range of experimental procedures, from in vitro assays to formulation development. The following tables summarize the known solubility of Nefopam hydrochloride in various solvents.

Table 1: Solubility of Nefopam Hydrochloride in Common Solvents at 25°C (298.15 K)

SolventSolubility (mg/mL)Molar Solubility (mol/L)
Water42[1]0.145
DMSO20[1]0.069
MethanolSoluble-
EthanolInsoluble[1]-

Table 2: Temperature-Dependent Solubility of Nefopam Hydrochloride in Various Solvents

A comprehensive study by Cao et al. (2023) determined the solubility of Nefopam hydrochloride in eight different pure solvents at temperatures ranging from 273.15 K to 323.15 K. While the full data set from this study is not publicly available, it is a key reference for detailed solubility information. The general trend observed is an increase in solubility with increasing temperature.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound.

Table 3: Recommended Storage Conditions for this compound Hydrochloride

FormStorage TemperatureAdditional Recommendations
Solid (Powder) -20°CStore in a dry, dark place in a tightly sealed container.
In Solvent -80°CUse an appropriate anhydrous solvent. Prepare fresh solutions or store in small aliquots to avoid repeated freeze-thaw cycles.

Deuterated compounds, in general, are stable and do not have a defined shelf life, as deuterium is a stable isotope. However, proper storage is crucial to prevent contamination and degradation of the molecule itself.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

  • Place the flask in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution to a suitable concentration for analysis.

  • Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B Incubate C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Degradation Pathway

Understanding the degradation pathway of Nefopam is crucial for assessing its stability and for the identification of potential impurities. Studies on the forced degradation of Nefopam in acidic and basic solutions have identified several degradation products. The initial and rate-determining step in both acidic and basic conditions appears to be the opening of the ether linkage in the benzoxazocine ring.

Postulated Degradation Pathway of Nefopam

G cluster_acid Acidic Conditions cluster_base Basic Conditions A Nefopam B Ring Opening (Ether Linkage) A->B H+ C Degradation Products B->C D Nefopam E Ring Opening (Ether Linkage) D->E OH- F Degradation Products E->F

Caption: Simplified degradation pathway of Nefopam under acidic and basic conditions.

References

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Nefopam Quantification in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nefopam in human plasma. The use of a stable, deuterated internal standard, Nefopam-d3, ensures high accuracy and precision, compensating for matrix effects and variability during sample processing.[1][2] The method demonstrates excellent linearity over the calibrated range, meeting the stringent requirements for bioanalytical method validation as per regulatory guidelines.[3][4] This high-throughput assay is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nefopam is a non-opioid, centrally acting analgesic used for the management of moderate to severe pain.[5] Accurate quantification of Nefopam in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and specificity.[6][7] The use of a deuterated internal standard, which co-elutes with the analyte, is the gold standard for correcting for matrix-induced ion suppression or enhancement and variability in sample extraction.[1][8] This note describes a fully validated LC-MS/MS method for the determination of Nefopam in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Nefopam and this compound reference standards were of high purity (>98%).

  • HPLC-grade acetonitrile, methanol, and formic acid were used.

  • Human plasma was sourced from authorized suppliers.

  • All other chemicals were of analytical grade.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was employed.

  • Data acquisition and processing were performed using dedicated software.

Sample Preparation

A simple and efficient protein precipitation method was utilized for sample preparation.

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500 °C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: 9 psi.

Data Presentation

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
Nefopam254.2183.11506025
This compound257.2186.11506025

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²)> 0.998≥ 0.99
LLOQ0.5 ng/mLS/N ≥ 10
Accuracy (% Bias)-5.8% to 6.2%Within ±15% (±20% at LLOQ)
Precision (%RSD)≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Recovery85-95%Consistent and reproducible
Matrix EffectMinimalConsistent and reproducible
Stability (Freeze-Thaw, Short-Term, Long-Term)StableWithin ±15% of nominal concentration

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma is_spike Spike with this compound plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Nefopam calibration_curve->quantification

Caption: Experimental workflow for Nefopam analysis.

validation_process cluster_validation_params Core Validation Parameters method_development Method Development validation_protocol Validation Protocol method_development->validation_protocol specificity Specificity & Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Intra- & Inter-day) validation_protocol->precision lloq Lower Limit of Quantification (LLOQ) validation_protocol->lloq recovery Extraction Recovery validation_protocol->recovery matrix_effect Matrix Effect validation_protocol->matrix_effect stability Stability validation_protocol->stability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lloq->validation_report recovery->validation_report matrix_effect->validation_report stability->validation_report

Caption: Key steps in the bioanalytical method validation process.

Conclusion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Nefopam in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The method has been validated according to international guidelines and is suitable for high-throughput bioanalysis in support of clinical and research studies.[3][9]

References

Application Notes and Protocols for the LC-MS/MS Analysis of Nefopam using Nefopam-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nefopam is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain.[1] Accurate and sensitive quantification of Nefopam in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. This document provides a detailed protocol for the analysis of Nefopam in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2] The method employs a stable isotope-labeled internal standard, Nefopam-d3, to ensure high accuracy and precision.

While the specific use of this compound is not explicitly detailed in the cited literature, the following protocol has been adapted from validated methods for Nefopam analysis, such as the one described by Hoizey et al. (2006), which utilized a different internal standard.[2][3] The chromatographic and mass spectrometric properties of this compound are expected to be nearly identical to those of unlabeled Nefopam, with the exception of its mass-to-charge ratio (m/z), making it an ideal internal standard.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a liquid-liquid extraction (LLE) procedure for the isolation of Nefopam and this compound from human plasma.[2][3]

  • Materials:

    • Human plasma samples

    • Nefopam analytical standard

    • This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

    • 0.1 M Sodium Carbonate buffer (pH 9.0)

    • Diethyl ether

    • Methanol

    • Acetonitrile

    • Formic acid

    • Microcentrifuge tubes (2 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1 mL of plasma sample into a 2 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard solution.

    • Add 200 µL of 0.1 M sodium carbonate buffer (pH 9.0) to alkalinize the sample.[3]

    • Add 1.5 mL of diethyl ether.

    • Vortex mix for 1 minute to ensure thorough extraction.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.[3]

    • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 150 µL of the mobile phase (see section 2).

    • Vortex for 30 seconds to dissolve the analytes.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient or isocratic elution.

  • Column: A reversed-phase C18 column, such as a Hypurity C18 (150 mm x 2.1 mm, 5 µm particle size), is suitable.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water is recommended.[2][3]

  • Flow Rate: A flow rate of 0.3 mL/min is suggested.[2][3]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[3]

  • Injection Volume: 10 µL.[3]

  • Run Time: A short run time of approximately 6 minutes per sample can be achieved with these conditions.[2][3]

3. Mass Spectrometry (MS/MS) Conditions

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).[2][3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Spray Voltage: 4.0 kV[3]

    • Heated Capillary Temperature: 200°C[2][3]

    • Sheath Gas (Nitrogen) Flow Rate: 40 (arbitrary units)[3]

  • MRM Transitions: The following mass transitions should be monitored. The transition for this compound is predicted based on the fragmentation of Nefopam.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nefopam254.2181.150 (normalized)[3]
This compound (IS)257.2184.1~50

Note: The collision energy for this compound may require optimization but is expected to be similar to that of Nefopam.

Data Presentation

The following tables summarize the quantitative data from a representative LC-MS/MS method for Nefopam analysis.[2][3]

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Nefopam0.78 - 100Y = 0.0889X + 0.00207> 0.996[2][3]

Table 2: Method Validation Parameters

ParameterResult
Lower Limit of Quantification (LLOQ)0.78 ng/mL[2][3]
Accuracy (Bias)< 12.5%[2][3]
Intra-assay Precision (RSD)< 17.5%[2][3]
Inter-assay Precision (RSD)< 17.5%[2][3]

Experimental Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (1 mL) add_is 2. Add this compound (IS) plasma->add_is alkalinize 3. Add Na2CO3 Buffer add_is->alkalinize add_solvent 4. Add Diethyl Ether alkalinize->add_solvent vortex 5. Vortex Mix add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject lc_separation 11. Chromatographic Separation (C18 Column) inject->lc_separation ms_detection 12. Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification 13. Quantification (Peak Area Ratio vs. Concentration) ms_detection->quantification

Caption: Workflow for the LC-MS/MS analysis of Nefopam.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of Nefopam in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility of the results. This protocol is suitable for a variety of research and clinical applications, including pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for the Validated Quantification of Nefopam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the validated quantification of Nefopam in both active pharmaceutical ingredients (APIs) and human plasma. The methodologies described herein are based on robust analytical techniques, including Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity, accuracy, and precision.

Quantification of Nefopam and its Impurities in Bulk Drug and Dosage Forms using RP-HPLC

This method is suitable for the routine quality control analysis of Nefopam and its related substances in pharmaceutical formulations.

Experimental Protocol

Chromatographic Conditions:

  • Column: Puratis RP-18 (250 mm x 4.6 mm, 5 µm) or Inert sustain swift C18 (250 mm x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • An alternative isocratic mobile phase: 0.1% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 45:55 v/v ratio.[3]

  • Elution: Gradient or isocratic. A typical gradient program involves varying the proportion of Mobile Phase B.

  • Flow Rate: 1.0 - 1.5 mL/min.[3][4]

  • Column Temperature: 25 °C - 40 °C.[1][2][3]

  • Detection Wavelength: 220 nm or 229 nm.[1][2][3]

  • Injection Volume: 10 µL.[3]

  • Diluent: Water:acetonitrile (50:50 v/v).[3][5]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Nefopam working standard in the diluent to a final volume of 100 mL to obtain a concentration of 100 µg/mL.[3]

  • Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Nefopam into a 100 mL volumetric flask, add diluent, sonicate for 15 minutes, and make up the volume with the diluent to achieve a concentration of 100 µg/mL.[3]

  • Working Solutions: Prepare further dilutions as required for the calibration curve from the stock solutions.

Method Validation:

The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Quantitative Data Summary
Validation ParameterResultReference
Linearity Range16 - 150 µg/mL[3][5]
Correlation Coefficient (r²)> 0.999[2][5]
Accuracy (Recovery)99.78% - 102.07%[1][2]
Precision (%RSD)< 2%[1][2]
Limit of Detection (LOD)0.40 ppm[1][2]
Limit of Quantitation (LOQ)1.23 ppm[1][2]

Quantification of Nefopam and Desmethyl-Nefopam in Human Plasma using LC-MS/MS

This highly specific and sensitive method is designed for the bioanalytical quantification of Nefopam and its primary metabolite, desmethyl-nefopam, in human plasma, making it suitable for pharmacokinetic studies.[6][7][8]

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of alkalinized human plasma, add a suitable internal standard (e.g., ethyl loflazepate).[6][7]

  • Add 5 mL of diethyl ether and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic System: UPLC-MS/MS system.[9]

  • Column: Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).[9]

  • Mobile Phase: 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[6][7]

  • Flow Rate: 0.3 mL/min.[6][7]

  • Ionization Mode: Positive-ion electrospray ionization (ESI).[6][7]

  • MS Detection: Tandem mass spectrometry (MS/MS) in full scan mode.[6][7]

  • Source Temperature: 200 °C.[6][7]

Method Validation:

The method was validated for linearity, accuracy, precision, and sensitivity.[6][8]

Quantitative Data Summary
Validation ParameterResultReference
Linearity Range0.78 - 100 ng/mL[6][8]
Determination Coefficient (r²)> 0.996[6][8]
Accuracy (Bias)< 12.5%[6][8]
Intra- and Inter-assay Precision (%RSD)< 17.5%[6][8]
Limit of Quantitation (LOQ)0.78 ng/mL[6][8]

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing & Validation prep_standard Prepare Standard Stock Solution prep_working Prepare Working Solutions for Calibration prep_standard->prep_working prep_sample Prepare Sample Solution (from tablets) hplc_system HPLC System with RP-18 Column prep_sample->hplc_system prep_working->hplc_system detection UV Detection at 220/229 nm hplc_system->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification of Nefopam & Impurities data_acquisition->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Workflow for RP-HPLC quantification of Nefopam.

experimental_workflow_lcmsms cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis alkalinize Alkalinize Plasma Sample add_is Add Internal Standard alkalinize->add_is lle Liquid-Liquid Extraction with Diethyl Ether add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_system UPLC-MS/MS System reconstitute->lcms_system separation Chromatographic Separation lcms_system->separation ms_detection MS/MS Detection (ESI+) separation->ms_detection data_processing Data Acquisition & Processing ms_detection->data_processing quantification Quantification of Nefopam & Metabolite data_processing->quantification

Caption: Workflow for LC-MS/MS quantification in plasma.

References

Application of Nefopam-d3 in Pharmacokinetic Studies of Nefopam

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nefopam is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain.[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring patient safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, providing the highest accuracy and precision. Nefopam-d3, a deuterated analog of Nefopam, serves as an ideal internal standard for these studies. Its chemical properties are nearly identical to Nefopam, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This co-elution and differential detection correct for variability in sample processing and matrix effects, leading to highly reliable data.

Rationale for Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies for bioanalytical method validation. Key advantages include:

  • Correction for Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of the analyte in the mass spectrometer source. Since this compound co-elutes with Nefopam and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

  • Improved Precision and Accuracy: this compound compensates for variations in sample extraction, handling, and injection volume, leading to lower coefficients of variation (%CV) and improved accuracy of the measurements.

  • Reduced Method Variability: By minimizing the impact of experimental variations, the use of a deuterated internal standard ensures the robustness and reproducibility of the bioanalytical method across different days and analysts.

Quantitative Data from Nefopam Pharmacokinetic Studies

The following tables summarize pharmacokinetic parameters of Nefopam from various studies in healthy volunteers and specific patient populations. These values highlight the typical concentration ranges and variability observed, underscoring the need for a precise analytical method.

Table 1: Pharmacokinetic Parameters of Nefopam in Healthy Volunteers

Dosage and Route of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
20 mg Intravenous61--3-8[2]
30 mg Oral60.71 ± 2.361.63 ± 0.13293.01 ± 16.09~4[3][4]
20 mg Oral12 ± 43-8-5.1[5]
20 mg Intravenous---~5[6]

Data are presented as mean ± SEM or mean where available.

Table 2: Pharmacokinetic Parameters of Nefopam in Patients with End-Stage Renal Disease (ESRD)

Patient GroupCmax (ng/mL)Volume of Central Compartment (L)Nefopam Clearance (L/h)Reference
ESRD (not yet hemodialyzed)12111537.0[2]
ESRD (on chronic hemodialysis)2235327.3[2]
Healthy Volunteers6126452.9[2]

Data are presented as mean values.

Experimental Protocols

The following protocols describe a typical workflow for a pharmacokinetic study of Nefopam using this compound as an internal standard.

Experimental Workflow

G cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Analysis Blood_Collection Blood Sample Collection (e.g., at 0, 0.5, 1, 2, 4, 8, 12, 24h post-dose) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation IS_Spiking Spiking with this compound (Internal Standard) Plasma_Separation->IS_Spiking Sample_Extraction Sample Extraction (Protein Precipitation or LLE) IS_Spiking->Sample_Extraction LC_Separation Liquid Chromatographic Separation Sample_Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration and Ratio Calculation (Nefopam/Nefopam-d3) MS_Detection->Peak_Integration Calibration_Curve Quantification using Calibration Curve Peak_Integration->Calibration_Curve PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Calibration_Curve->PK_Analysis G Nefopam Nefopam N_demethylation N-demethylation (Primary Pathway) Nefopam->N_demethylation Other_pathways Other Pathways (Hydroxylation, Glucuronidation) Nefopam->Other_pathways Desmethylnefopam Desmethylnefopam (Active Metabolite) N_demethylation->Desmethylnefopam Excretion Excretion Desmethylnefopam->Excretion Other_pathways->Excretion

References

Application Notes and Protocols: Use of Nefopam-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for optimizing its therapeutic use and ensuring patient safety. Stable isotope-labeled internal standards are best practice in quantitative bioanalysis, offering high precision and accuracy by compensating for variability in sample processing and instrument response. Nefopam-d3, a deuterated analog of Nefopam, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based DMPK assays due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in key DMPK assays, including metabolic stability and pharmacokinetic studies.

Physicochemical Properties of Nefopam and this compound

A summary of the key physicochemical properties is presented below.

PropertyNefopamThis compound
Chemical Formula C₁₇H₁₉NOC₁₇H₁₆D₃NO
Monoisotopic Mass 253.1467 g/mol 256.1655 g/mol
Structure 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine5-(methyl-d3)-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine

Nefopam Metabolism

Nefopam undergoes extensive hepatic metabolism in both humans and rats. The primary metabolic pathways include N-demethylation, hydroxylation, oxidation, and subsequent glucuronidation or sulfation.[1][2] The major metabolite identified in plasma is desmethyl-nefopam, which also exhibits pharmacological activity.[3]

Key Metabolic Pathways of Nefopam

Metabolic Pathways of Nefopam Nefopam Nefopam Desmethyl_Nefopam Desmethyl-Nefopam (M21 in rats) Nefopam->Desmethyl_Nefopam N-demethylation Hydroxylated_Metabolites Hydroxylation/Oxidation (M11, M16, M20, M22a/b in rats) Nefopam->Hydroxylated_Metabolites Desmethyl_Nefopam->Hydroxylated_Metabolites Sulfated_Metabolites Sulfated Metabolites (M9, M14, M23 in rats) Desmethyl_Nefopam->Sulfated_Metabolites Sulfation Glucuronidated_Metabolites Glucuronidated Metabolites (M2a-d, M3a-d, M6a-c, M7a-c, M8a/b in rats) Hydroxylated_Metabolites->Glucuronidated_Metabolites Glucuronidation Hydroxylated_Metabolites->Sulfated_Metabolites Sulfation

Caption: Proposed metabolic pathways of Nefopam.

Pharmacokinetic Parameters of Nefopam

The pharmacokinetic profile of Nefopam has been characterized in various preclinical and clinical studies. Below is a summary of key pharmacokinetic parameters.

ParameterHumanRat
Bioavailability (Oral) Low, approximately 36%[4]Not explicitly stated, but extensive first-pass metabolism is implied[1]
Protein Binding ~73%[1]Not specified
Terminal Half-life 3-8 hours[1]Similar PK profile to humans suggested[1]
Active Metabolite Desmethyl-nefopamDesmethyl-nefopam[1]
Elimination Primarily renal excretion of metabolites[3]Primarily renal excretion of metabolites[2]

Experimental Protocols

Quantitative Analysis of Nefopam in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical bioanalytical method for the quantification of Nefopam in plasma, applicable to pharmacokinetic studies. The use of this compound as an internal standard is crucial for accurate and precise quantification. While specific published methods utilize other internal standards, this protocol is adapted for the use of a deuterated analog, which is considered the gold standard.[5][6]

Experimental Workflow

LC-MS/MS Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma_Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS 100 µL Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC_Separation Injection->LC_Separation HPLC/UPLC MS_Detection MS_Detection LC_Separation->MS_Detection Tandem MS Peak_Integration Peak_Integration MS_Detection->Peak_Integration Ratio_Calculation Ratio_Calculation Peak_Integration->Ratio_Calculation Nefopam/Nefopam-d3 Quantification Quantification Ratio_Calculation->Quantification In Vitro Metabolic Stability Workflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis cluster_calculation Data Calculation Microsomes Liver Microsomes Pre_incubation Pre-incubation (37°C) Microsomes->Pre_incubation Nefopam_sol Nefopam Solution Nefopam_sol->Pre_incubation NADPH_sol NADPH Solution Reaction_start Reaction_start NADPH_sol->Reaction_start Initiate Reaction Pre_incubation->Reaction_start Time_points Aliquots at Time Points (0, 5, 15, 30, 60 min) Reaction_start->Time_points Quenching_solution Add Quenching Solution (Acetonitrile with this compound) Time_points->Quenching_solution Centrifugation Centrifugation Quenching_solution->Centrifugation LC_MS_Analysis LC_MS_Analysis Centrifugation->LC_MS_Analysis Supernatant Plotting Plot ln(% Remaining) vs. Time LC_MS_Analysis->Plotting Peak Area Ratios Half_life_calc Calculate Half-life (t½ = 0.693/k) Plotting->Half_life_calc Slope = -k Intrinsic_Clearance Intrinsic_Clearance Half_life_calc->Intrinsic_Clearance Calculate Intrinsic Clearance (CLint)

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Nefopam and Nefopam-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Nefopam and its deuterated internal standard, Nefopam-d3, in plasma samples. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), providing excellent selectivity and sensitivity for bioanalytical studies. The straightforward liquid-liquid extraction protocol and rapid chromatographic runtime of under 6 minutes make this method suitable for high-throughput analysis in research and drug development settings.[1][2][3]

Introduction

Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[4] Accurate quantification of Nefopam in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This document provides a detailed protocol for a validated UPLC-MS/MS method for the simultaneous determination of Nefopam and this compound.

Experimental

Materials and Reagents
  • Nefopam hydrochloride (analytical standard)

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Diethyl ether (analytical grade)

  • Human plasma (drug-free)

Sample Preparation

A liquid-liquid extraction procedure is employed for the extraction of Nefopam and this compound from plasma samples.[1][2][3]

  • To 1 mL of alkalinized plasma, add the internal standard (this compound) solution.

  • Add 5 mL of diethyl ether and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

Chromatographic Conditions

The chromatographic separation is performed on a reverse-phase UPLC system.

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic (50:50, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Run Time < 6 minutes
Mass Spectrometry Conditions

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection in the positive ion mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 200°C
Multiple Reaction Monitoring (MRM) Transitions:
NefopamPrecursor Ion (m/z) 254 -> Product Ion (m/z) [To be determined by direct infusion]
This compoundPrecursor Ion (m/z) 257 -> Product Ion (m/z) [To be determined by direct infusion]
Collision Energy Optimized for each transition

Results and Discussion

This method demonstrates excellent linearity, accuracy, and precision for the quantification of Nefopam in human plasma.

Quantitative Data Summary
ParameterResult
Linearity Range 0.78 - 100 ng/mL
Correlation Coefficient (r²) > 0.996
Limit of Quantification (LOQ) 0.78 ng/mL
Intra- and Inter-assay Precision < 17.5%
Accuracy (Bias) < 12.5%

Data adapted from a study on Nefopam and its metabolite, demonstrating typical performance for this class of assay.[1][2][3]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (1 mL) add_is Add Internal Standard (this compound) plasma->add_is alkalinize Alkalinize Plasma add_is->alkalinize add_ether Add Diethyl Ether (5 mL) alkalinize->add_ether vortex Vortex (2 min) add_ether->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject To UPLC-MS/MS separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (ESI+, MRM) separation->detection integrate Peak Integration detection->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: UPLC-MS/MS workflow for Nefopam and this compound analysis.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Nefopam and its deuterated internal standard, this compound, in human plasma. The method is suitable for supporting pharmacokinetic studies and other research applications requiring high-throughput bioanalysis. The simple extraction procedure and short chromatographic run time contribute to the efficiency of this method.

References

Application Note: High-Throughput Analysis of Nefopam in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nefopam in human plasma. The method utilizes Nefopam-d3 as a stable isotope-labeled internal standard to ensure accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. The mass spectrometric detection is performed on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Nefopam is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain. Accurate and reliable quantification of Nefopam in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2][3][4] This application note provides a detailed protocol for the analysis of Nefopam in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Nefopam and this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved on a C18 analytical column using a gradient elution program.

LC Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min
Injection Volume 10 µL
Column Temperature 40°C
Total Run Time 6 min[5][6][7]
Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The MRM transitions for Nefopam and this compound were optimized for maximum sensitivity and specificity.

MS Parameters:

ParameterNefopamThis compound (Internal Standard)
Parent Ion (m/z) 254.2257.2
Product Ion (m/z) 183.1183.1
Collision Energy (eV) 2525
Cone Voltage (V) 3030

Note: The parameters for this compound are inferred based on the typical behavior of deuterated internal standards, where the parent ion is shifted by the mass of the deuterium atoms, and fragmentation patterns and optimal energies remain highly similar to the unlabeled analyte.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a linear response over the desired concentration range for Nefopam in human plasma. The use of this compound as an internal standard ensured high precision and accuracy by correcting for any variability during the analytical process. The chromatographic conditions provided a short run time, making the method suitable for high-throughput analysis.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) add_is Add Acetonitrile with This compound (200 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject (10 µL) reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification using Nefopam/Nefopam-d3 Ratio ms->quant report Report Results quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of Nefopam.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Nefopam in human plasma. The use of a deuterated internal standard, coupled with a simple sample preparation protocol and rapid chromatography, ensures the accuracy and precision required for demanding research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Nefopam-d3 Matrix Effect in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting LC-MS analysis of Nefopam utilizing its deuterated internal standard, Nefopam-d3. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS analysis and why is it a concern for this compound?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of Nefopam from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and metabolites can suppress or enhance the ionization of Nefopam and its internal standard, this compound.[4][5] This can lead to inaccurate and imprecise quantification. Since Nefopam is a tertiary amine, it is susceptible to ion suppression, particularly in positive electrospray ionization (ESI) mode.[6] this compound is used to compensate for this variability; however, if the matrix effect impacts the analyte and the internal standard differently, it can lead to erroneous results.[7][8]

Q2: My this compound internal standard (IS) response is highly variable between samples. What are the potential causes?

A2: High variability in the internal standard response is a common indicator of inconsistent matrix effects.[8][9][10] Potential causes include:

  • Differential Matrix Effects: The composition of the matrix can vary between individual samples, leading to different degrees of ion suppression or enhancement for this compound.[10]

  • Phospholipid Co-elution: Phospholipids are a major cause of ion suppression in bioanalysis and may be co-eluting with your analyte and internal standard.[4][11]

  • Inconsistent Sample Preparation: Variability in the efficiency of sample cleanup procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can lead to differing amounts of matrix components in the final extracts.[1][12][13]

  • Pipetting or Dilution Errors: Inconsistent addition of the internal standard to samples will result in variable responses.

  • Instrumental Factors: Issues with the autosampler, injector, or ion source can also contribute to inconsistent IS response.[8]

Q3: I am observing a chromatographic peak shift between Nefopam and this compound. Why is this happening and can it affect my results?

A3: A slight chromatographic shift between an analyte and its deuterated internal standard can occur due to the deuterium isotope effect .[14][15][16] Replacing hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to differences in retention time on a chromatographic column.[17][18] If this shift is significant and results in the analyte and internal standard eluting in regions of different matrix effects, it can lead to poor quantification.[16] Even a small shift can be problematic if it coincides with a steep change in ion suppression from the matrix.

Q4: What are the primary metabolites of Nefopam and can they interfere with the analysis?

A4: The main metabolite of Nefopam is desmethyl-nefopam .[19][20] Other metabolites are also formed through processes like N-demethylation and hydroxylation.[21] It is crucial to ensure that your chromatographic method adequately separates Nefopam and this compound from these metabolites to avoid isobaric interference and potential for differential matrix effects. One study noted that Nefopam and desmethyl-nefopam eluted at the same time and conducted experiments to check for mutual ion-suppression.[20]

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Signal

This is often a primary indication of significant and variable ion suppression.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent this compound Signal start Inconsistent/Low this compound Signal Observed q1 Is the IS response consistently low across all samples or highly variable? start->q1 a1_low Consistently Low q1->a1_low a1_variable Highly Variable q1->a1_variable sol_low Investigate for: - Incorrect IS concentration - Suboptimal MS parameters - General ion suppression a1_low->sol_low q2 Perform Post-Column Infusion (PCI) experiment with a blank matrix extract. a1_variable->q2 q3 Does the PCI experiment show significant ion suppression at the retention time of this compound? q2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol_yes Implement strategies to mitigate matrix effects: - Improve sample preparation - Optimize chromatography a3_yes->sol_yes sol_no Investigate other sources of variability: - Pipetting accuracy - Autosampler performance - IS stability a3_no->sol_no

Caption: Workflow for troubleshooting inconsistent this compound signal.

Detailed Steps:

  • Verify Internal Standard Concentration and Instrument Parameters:

    • Ensure the concentration of the this compound spiking solution is correct.

    • Optimize mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) for maximum this compound signal by infusing a clean standard solution.

  • Assess Matrix Effects with Post-Column Infusion:

    • Protocol: Continuously infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Interpretation: If significant ion suppression is observed, the focus should be on mitigating matrix effects.

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[5][11]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Adjusting the pH of the aqueous sample to two units above the pKa of Nefopam (a basic compound) can improve extraction efficiency of the uncharged form into an organic solvent.[12]

    • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or phospholipid removal phases, can be highly effective at removing interfering matrix components.[13]

  • Optimize Chromatography:

    • Gradient Modification: Adjust the gradient to separate Nefopam and this compound from the regions of significant ion suppression. A shallower gradient around the elution time of the analytes can improve resolution from matrix components.[22]

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter the retention and selectivity of Nefopam and matrix components.

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

This issue often arises when the matrix effect is not adequately compensated for by the internal standard.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor Accuracy and Precision in QCs start Poor Accuracy/Precision in QC Samples q1 Is there a chromatographic shift between Nefopam and this compound? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol_shift Evaluate the impact of the deuterium isotope effect. - Modify chromatography to achieve co-elution. - If co-elution is not possible, ensure both peaks elute in a region of minimal and consistent matrix effect. a1_yes->sol_shift q2 Evaluate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-MF). a1_no->q2 q3 Is the IS-MF close to 1 and consistent across different matrix lots? q2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol_mf_ok Investigate other potential issues: - Analyte stability - Stock solution integrity - Calibration curve preparation a3_yes->sol_mf_ok sol_mf_bad Differential matrix effects are present. - Re-evaluate and optimize sample preparation and chromatography. a3_no->sol_mf_bad

Caption: Workflow for troubleshooting poor accuracy and precision.

Detailed Steps:

  • Evaluate Chromatographic Co-elution:

    • Carefully examine the overlay of chromatograms for Nefopam and this compound.

    • If a shift is observed, modify the chromatographic conditions (e.g., gradient, temperature, mobile phase composition) to try and achieve co-elution.

  • Quantify the Matrix Effect:

    • Protocol:

      • Determine the peak area of the analyte in a neat solution (Set A).

      • Determine the peak area of the analyte spiked into an extracted blank matrix (Set B).

      • The Matrix Factor (MF) is calculated as the ratio of the peak area in Set B to the peak area in Set A.

    • Interpretation:

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • MF = 1 indicates no matrix effect.

    • Calculate the MF for both Nefopam and this compound. The Internal Standard Normalized Matrix Factor (IS-MF) is the ratio of the analyte MF to the IS MF. An IS-MF close to 1 suggests the internal standard is effectively compensating for the matrix effect.

  • Matrix Matched Calibrators and QCs:

    • Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to ensure that they are subjected to the same matrix effects.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effect

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • Syringe pump

  • Tee union

  • HPLC system with the analytical column used for the assay

  • Mass spectrometer

  • Standard solution of this compound (at a concentration that gives a stable and robust signal)

  • Blank extracted biological matrix (e.g., plasma, urine)

Procedure:

  • Set up the LC-MS system as for a normal analytical run.

  • Disconnect the line from the LC to the MS source.

  • Connect the LC eluent line and the syringe pump line containing the this compound standard to a tee union.

  • Connect the outlet of the tee union to the MS source.

  • Begin infusing the this compound standard solution at a low flow rate (e.g., 5-10 µL/min).

  • Once a stable signal for this compound is observed in the mass spectrometer, start the LC gradient without an injection to ensure the mobile phase gradient itself does not cause significant signal fluctuation.

  • Inject a blank, extracted matrix sample.

  • Monitor the this compound signal throughout the chromatographic run.

Data Analysis:

  • A stable baseline indicates no matrix effect from eluting components.

  • A decrease in the baseline signal indicates ion suppression.

  • An increase in the baseline signal indicates ion enhancement.

  • Note the retention times where significant signal changes occur and compare them to the retention time of Nefopam and this compound.

Protocol 2: Quantitative Assessment of Matrix Factor

Objective: To quantify the extent of the matrix effect on Nefopam and this compound.

Materials:

  • Calibrated pipettes and standard laboratory glassware

  • Blank biological matrix from at least 6 different sources

  • Nefopam and this compound standard solutions of known concentrations

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike Nefopam and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set 2 (Post-extraction Spike): Extract blank biological matrix from 6 different sources. Spike the extracted matrix with Nefopam and this compound at the same low and high QC concentrations as in Set 1.

    • Set 3 (Pre-extraction Spike): Spike blank biological matrix with Nefopam and this compound at the low and high QC concentrations. Extract these samples.

  • Analyze all samples by LC-MS.

Calculations & Data Presentation:

ParameterFormulaPurpose
Recovery (%) (Mean peak area of Set 3 / Mean peak area of Set 2) * 100To assess the efficiency of the extraction process.
Matrix Factor (MF) Mean peak area of Set 2 / Mean peak area of Set 1To quantify the absolute matrix effect.
Internal Standard Normalized Matrix Factor (IS-MF) MF of Nefopam / MF of this compoundTo assess the ability of the IS to compensate for the matrix effect.

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factors from the different matrix lots should be ≤15%.

Data Summary Tables

Table 1: Physicochemical Properties of Nefopam

PropertyValueSource
Molecular FormulaC17H19NOPubChem
Molar Mass253.34 g/mol PubChem
pKa (Strongest Basic)7.72DrugBank
logP3.16DrugBank

Table 2: Example LC-MS/MS Parameters for Nefopam Analysis (Based on publicly available methods)[19][20]

ParameterSetting
Chromatography
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 - 1.0 mL/min
GradientIsocratic or Gradient
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Nefopam)e.g., m/z 254 -> [Product Ion]
MRM Transition (Desmethyl-nefopam)e.g., m/z 240 -> [Product Ion]
MRM Transition (this compound)e.g., m/z 257 -> [Product Ion]

Note: These parameters are examples and require optimization for your specific instrumentation and application.

References

Technical Support Center: Optimizing Nefopam-d3 for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Nefopam-d3 as an internal standard (IS) in bioanalytical assays. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible quantification of Nefopam.

Troubleshooting Guide

This guide addresses specific issues you may encounter during method development and sample analysis.

Q1: My this compound (IS) signal is unexpectedly low or absent. What are the potential causes?

A1: A low or absent IS signal can compromise the entire assay. The root cause is often related to the IS solution, sample preparation, or instrument parameters.

  • Possible Causes & Solutions:

    • IS Concentration: The working solution concentration may be too low. Verify calculations and consider preparing a fresh, more concentrated working solution.

    • Solution Degradation: Nefopam may be susceptible to degradation under certain conditions (e.g., acidic or alkaline hydrolysis).[1] Ensure that the IS stock and working solutions are stored correctly (typically at -20°C or below) and have not exceeded their stability period. Prepare fresh solutions from a certified reference material.

    • Sample Preparation Error: Inconsistent or incorrect addition of the IS to samples will lead to erratic signal. Review the pipetting and sample preparation steps for accuracy and consistency.

    • Ion Suppression: Components from the biological matrix co-eluting with this compound can suppress its ionization in the mass spectrometer source. Stable isotope-labeled standards are meant to co-elute and experience similar matrix effects as the analyte, but severe suppression can still diminish the signal.[2][3]

    • Mass Spectrometer Settings: Incorrect MRM (Multiple Reaction Monitoring) transitions or suboptimal source/gas parameters (e.g., collision energy, source temperature) will result in a poor signal. Confirm that the instrument method parameters are correct for this compound.

Q2: I'm observing high variability (e.g., >15% CV) in the this compound peak area across my analytical batch. What should I investigate?

A2: High variability in the IS response is a critical issue that directly impacts the precision and accuracy of the results.

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation: This is the most common cause. Focus on the precision of each step, particularly the addition of the IS working solution and any subsequent extraction or dilution steps.[4] Use calibrated pipettes and consistent timing for vortexing and centrifugation.

    • Autosampler Issues: Inconsistent injection volumes or air bubbles in the syringe can lead to variability. Purge the autosampler syringe and injection loop, and check for leaks. Run a series of blank injections to test for reproducibility.

    • Matrix Effects: While deuterated standards are used to compensate for matrix effects, significant sample-to-sample variation in matrix composition can still cause differential effects between the analyte and the IS.[3] Review your sample extraction procedure; a more rigorous cleanup like solid-phase extraction (SPE) may be needed instead of simple protein precipitation.

    • IS Adsorption: Nefopam may adsorb to plasticware. Using low-adsorption tubes and pipette tips or pre-conditioning them can help mitigate this issue.

Q3: The retention time of this compound is shifting, or it is separating from the unlabeled Nefopam peak. Why is this happening and how can I fix it?

A3: Deuterated internal standards can sometimes exhibit slightly earlier retention times than their unlabeled counterparts on reverse-phase columns.[2][5] While a small, consistent shift is often acceptable, a drifting or significant separation can be problematic.

  • Possible Causes & Solutions:

    • Isotopic Effect: Deuterium is slightly less lipophilic than hydrogen, which can cause it to elute earlier in reversed-phase chromatography. This effect is more pronounced with a higher number of deuterium atoms.[5]

    • Chromatographic Conditions: Changes in mobile phase composition, pH, gradient slope, or column temperature can exacerbate this separation. Ensure your LC conditions are stable and well-controlled.

    • Column Degradation: An aging or contaminated column can lose its resolving power, which may affect the peak shape and retention of both the analyte and the IS. Replace the guard column or the analytical column if performance degrades.

    • Impact on Quantification: If the separation is significant, the analyte and IS may elute into regions of differing ion suppression, invalidating the assumption that the IS accurately corrects for matrix effects.[5] The goal should be to achieve as much chromatographic overlap as possible. Adjusting the LC gradient to be shallower may help improve co-elution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my this compound internal standard?

A1: The ideal IS concentration should produce a signal that is strong enough for robust peak integration but does not saturate the detector. It should also be appropriate for the expected concentration range of the analyte (Nefopam) in the study samples. A common practice is to set the IS concentration to mimic the analyte's response at the mid-point of the calibration curve (mid-QC level).

Q2: How should I prepare and store this compound solutions?

A2: Proper preparation and storage are critical for maintaining the integrity of your IS.

  • Stock Solution: Prepare a primary stock solution (e.g., 1 mg/mL) in a high-purity solvent like methanol or acetonitrile. Store this solution in an amber glass vial at -20°C or -80°C.

  • Working Solution: Prepare an intermediate or working solution by diluting the stock solution. This solution is added to the samples. The solvent for the working solution should be compatible with your initial sample preparation step (e.g., acetonitrile for protein precipitation). Store working solutions under the same conditions as the stock, but for a shorter, validated period.

Q3: Can using a deuterated standard like this compound completely eliminate matrix effects?

A3: Not always. While stable isotope-labeled internal standards are the gold standard for correcting matrix effects, they are not infallible.[6] Issues like chromatographic separation (as discussed above) or extreme, localized ion suppression can lead to differential matrix effects between the analyte and the IS, potentially biasing the results.[3] Therefore, a thorough validation of matrix effects during method development is still essential.

Experimental Protocols & Data

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a common starting point for extracting Nefopam and this compound from plasma.

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw completely at room temperature.[7]

  • Aliquot Sample: Vortex the samples to ensure homogeneity. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the this compound working solution to each tube (except for double blanks).

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to each tube.[8][9] This provides a 3:1 ratio of solvent to plasma.

  • Vortex: Cap the tubes and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Data and Parameters

The following tables provide typical starting parameters for an LC-MS/MS assay for Nefopam. The parameters for this compound are inferred based on the expected mass shift.

Table 1: Recommended Starting Concentrations for this compound

Solution Type Suggested Concentration Solvent
Stock Solution 1.0 mg/mL Methanol
Working Solution 50-200 ng/mL Acetonitrile/Methanol

| Final Conc. in Sample | Dependent on dilution factor | N/A |

Table 2: Typical LC-MS/MS Parameters for Nefopam & this compound Note: These are starting points and must be optimized on your specific instrument.

ParameterSetting
LC Conditions
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile[10]
Flow Rate0.3 - 0.5 mL/min[10]
Injection Volume5 - 10 µL
Column Temperature40°C
MS Conditions (Positive ESI Mode)
Nefopam
Precursor Ion (Q1) [M+H]+m/z 254.2
Product Ion (Q3)m/z 183.1 (example, must be optimized)
Collision Energy (CE)15-25 eV (example, must be optimized)
This compound
Precursor Ion (Q1) [M+H]+m/z 257.2
Product Ion (Q3)m/z 186.1 (example, must be optimized)
Collision Energy (CE)15-25 eV (example, must be optimized)

Visualizations

The following diagrams illustrate key workflows and concepts relevant to your bioanalytical assay.

Bioanalytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Sample Receipt (Plasma, Urine, etc.) Spike Spike IS (this compound) Sample->Spike Prep Sample Prep (Protein Precipitation) Spike->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Report Data Reporting Quant->Report

Caption: High-level workflow for a typical bioanalytical assay.

Troubleshooting_IS_Signal cluster_solution IS Solution Checks cluster_prep Sample Prep Checks cluster_system System Checks start High Variability or Low IS Signal Detected check_solution Check IS Solution start->check_solution check_prep Review Sample Prep start->check_prep check_system Evaluate LC-MS System start->check_system conc Correct Concentration? check_solution->conc pipette Pipetting Accurate? check_prep->pipette mrm MRM Correct? check_system->mrm age Within Stability Date? storage Stored Correctly? vortex Vortexing Consistent? matrix Matrix Effects? autosampler Autosampler OK? column Column Health OK?

Caption: Logical troubleshooting flow for common internal standard issues.

Nefopam_Metabolism Nefopam Nefopam Desmethyl Desmethyl-Nefopam (Major Metabolite) Nefopam->Desmethyl Hepatic N-demethylation (CYP Enzymes)

Caption: Simplified metabolic pathway of Nefopam.[11]

References

Technical Support Center: Nefopam-d3 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nefopam-d3. This resource provides researchers, scientists, and drug development professionals with essential information on the identification of potential degradation products of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the deuterium labeling affect its stability?

This compound is a deuterated analog of Nefopam, a centrally-acting, non-opioid analgesic. The "-d3" designation indicates that the three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. Chemically, deuterium labeling does not alter the degradation pathways compared to the parent compound, Nefopam.[1][2] The primary effect is on the molecular weight; this compound has a molecular weight of approximately 256.37 g/mol , which is 3 units higher than Nefopam.[3] This mass difference is critical for identification using mass spectrometry (MS).

Q2: What are the primary degradation pathways for this compound?

Forced degradation studies on Nefopam show that the primary degradation pathway involves the cleavage of the ether linkage in the central oxazocine ring.[1] This occurs under both acidic and basic hydrolytic conditions.[1][2][4] N-demethylation is a known metabolic pathway and can also be a potential degradation route.[5][6]

Q3: What are the common degradation products identified for Nefopam?

Under various stress conditions, several degradation products have been proposed. The principal mechanism is the ring-opening of the oxazocine structure.[1] Key identified degradants include:

  • 2-[(2-benzylbenzyl)(methyl)amino]ethanol[7]

  • 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol[7]

  • Diphenylmethanone[7]

  • Diastereomers of 1-hydroxy-3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine[1]

  • 2-(N-(2-hydroxyethyl)-N-methylaminomethyl) benzhydrol[1]

For this compound, any degradant retaining the N-methyl group will have a mass 3 Da higher than the corresponding Nefopam degradant.

Troubleshooting Guide

Issue: I'm seeing an unexpected peak in my chromatogram during a this compound stability study. How can I identify it?

  • Verify System Suitability: Ensure your analytical system (e.g., HPLC, UPLC) is performing correctly by checking system suitability parameters (e.g., retention time, peak area, and resolution of a standard).

  • Analyze a Blank: Inject a blank sample (your sample diluent) to rule out contamination from the solvent or system.

  • Consult Degradation Profiles: Compare the retention time of the unknown peak with known degradation profiles. Significant degradation has been observed under acidic, basic, and photolytic conditions.[8][9][10]

  • Perform Co-injection: If you have reference standards for potential impurities or degradants, perform a co-injection with your sample. A single, sharp peak suggests the unknown is the reference compound.

  • Utilize Mass Spectrometry (MS): The most effective method for identification is to analyze the peak using LC-MS.

    • Expected Mass: For this compound, the parent ion mass will be ~257.37 (M+H)+.

    • Degradant Mass: Look for masses corresponding to the known Nefopam degradants, remembering to add 3 Da if the N-methyl-d3 group is retained. For example, N-desmethyl Nefopam would have a mass identical to the non-deuterated version.

  • Review Stress Conditions: Consider the specific stress condition applied (acid, base, heat, light, oxidation). Acidic and UV stress are known to cause significant degradation.[9][11] Precipitation may occur under alkaline conditions, while oxidative stress may not produce significant degradation.[9]

Quantitative Data from Forced Degradation Studies

The following table summarizes results from forced degradation studies performed on Nefopam. These results serve as a strong indicator for the expected behavior of this compound.

Stress Condition% DegradationObservationsReference
Acid Hydrolysis (0.2 M HCl, 80°C, 24 hours)20%Significant degradation observed. The primary pathway is the opening of the oxazocine ring.[9][11]
Alkaline Hydrolysis N/APrecipitation of the solution was observed, preventing accurate quantification in one study.[9][11]
Oxidative (3% H₂O₂, 35°C, 2 hours)Not observedNefopam solution was found to be stable under the tested oxidative conditions.[9][12]
Photolytic (UV radiation, 1 week)15%Degradation observed after exposure to UV light.[11][12]
Thermal (Solid state, 105°C, 6 hours)Not specifiedNefopam was found to be stable under these thermal stress conditions.[12]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on established methods for Nefopam.[9][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ultrapure water) at a concentration of 1.0 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Store the mixture at 80°C for 24 hours. Before analysis, neutralize the solution with an equivalent amount of 0.2 M NaOH.[9][11]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store the mixture at 80°C for a specified time. Neutralize with 0.1 M HCl before analysis. Note: Monitor for precipitation.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 2 hours.[12]

  • Thermal Degradation: Expose the solid this compound powder to a dry heat of 105°C for 6 hours.[12] After exposure, dissolve the powder in the diluent to the target concentration.

  • Photolytic Degradation: Expose the this compound stock solution in a photostability chamber to UV light (e.g., 254 nm and 365 nm) for a defined period (e.g., one week).[12]

3. Sample Analysis:

  • Dilute all stressed samples, including a non-stressed control sample, to a suitable final concentration (e.g., 45 µg/mL) with the mobile phase or diluent.[12]

  • Analyze the samples using a validated stability-indicating HPLC or UPLC method. A common method uses a C18 column with a mobile phase consisting of a buffer and organic solvents like acetonitrile and methanol, with UV detection at 225 nm.[11][12]

  • For structural elucidation of unknown peaks, collect the fractions and subject them to LC-MS/MS analysis.[2][7]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock This compound Stock (1 mg/mL) Acid Acid Hydrolysis (HCl, 80°C) Stock->Acid Base Alkaline Hydrolysis (NaOH, 80°C) Stock->Base Oxidative Oxidation (H₂O₂) Stock->Oxidative Thermal Thermal (105°C, Solid) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo HPLC Stability-Indicating RP-HPLC / UPLC Analysis Acid->HPLC Sample Dilution & Neutralization Base->HPLC Sample Dilution & Neutralization Oxidative->HPLC Sample Dilution & Neutralization Thermal->HPLC Sample Dilution & Neutralization Photo->HPLC Sample Dilution & Neutralization LCMS LC-MS/MS for Identification HPLC->LCMS If unknowns present Data Data Interpretation (% Degradation, Peak ID) HPLC->Data LCMS->Data

Workflow for a this compound forced degradation study.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Chromatographic Peaks Start Unexpected Peak Observed CheckBlank Inject Blank Sample Start->CheckBlank IsPeakPresent Is Peak Present in Blank? CheckBlank->IsPeakPresent Contamination Source is Contamination (Solvent/System) IsPeakPresent->Contamination Yes MassAnalysis Analyze Peak by LC-MS IsPeakPresent->MassAnalysis No CompareMass Compare Mass to Known Degradants (+3 Da for d3-group) MassAnalysis->CompareMass KnownDegradant Likely Known Degradant CompareMass->KnownDegradant Match Found NovelDegradant Potential Novel Degradant CompareMass->NovelDegradant No Match

Troubleshooting flowchart for unknown peak identification.

References

Technical Support Center: Minimizing Carryover of Nefopam-d3 in Autosampler Injections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Nefopam-d3 during analytical experiments.

Understanding this compound and Carryover Risk

Nefopam is a centrally-acting, non-opioid analgesic.[1] Its deuterated form, this compound, is commonly used as an internal standard in quantitative bioanalysis. Understanding the physicochemical properties of Nefopam is crucial for addressing carryover issues.

Key Properties of Nefopam:

PropertyValueSource
Molecular Weight253.34 g/mol [2]
pKa (Strongest Basic)7.72[3]
logP3.16 - 3.4[3][4]
Water Solubility0.0803 mg/mL[3][4]
Solubility in MethanolSoluble[5]
Solubility in DMSO20 mg/mL[6]
Chemical ClassAralkylamine, Benzoxazocine[3]

Nefopam's basic nature (pKa 7.72) and hydrophobicity (logP > 3) make it prone to adsorptive carryover.[7][8] This occurs when the analyte interacts with active sites on surfaces within the autosampler and flow path, such as silanols on glass vials or metallic surfaces of the needle and valve seals.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover for this compound?

Ideally, carryover should be less than 0.1% of the analyte signal in the preceding high-concentration sample.[9] For bioanalytical methods, the carryover in a blank injection following the highest calibration standard should not affect the accuracy and precision of the lower limit of quantification (LLOQ).

Q2: How do I measure this compound carryover?

A common method is to inject a blank sample immediately after a high-concentration sample of this compound. The peak area of this compound in the blank injection is then compared to the peak area in the high-concentration sample to calculate the percent carryover.

Carryover (%) = (Peak Area in Blank / Peak Area in High-Concentration Sample) x 100

Q3: Can my choice of sample vial contribute to carryover?

Yes, analyte adsorption to glass surfaces can be a source of carryover. Using deactivated or silanized glass vials can help prevent the adsorption of basic compounds like Nefopam.[10]

Troubleshooting Guide

Carryover can originate from various components of the LC-MS system. This guide provides a systematic approach to identifying and resolving the source of this compound carryover.

Step 1: Identify the Source of Carryover

The following diagram illustrates a logical workflow for troubleshooting carryover.

Caption: Troubleshooting workflow for identifying the source of carryover.

Step 2: Optimize the Autosampler Needle Wash

The autosampler needle is a common source of carryover.[11][12] Optimizing the needle wash protocol is a critical step in minimizing carryover of this compound.

Experimental Protocol: Evaluating Needle Wash Solvents

This protocol is designed to identify the most effective wash solution for minimizing this compound carryover.

  • Prepare a high-concentration working solution of this compound (e.g., 1000 ng/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Prepare several blank samples in the same diluent.

  • Set up a sequence of injections for each wash solution to be tested:

    • 3 injections of blank

    • 1 injection of the high-concentration this compound solution

    • 3 consecutive injections of blank

  • Test a series of wash solutions with varying compositions. A good starting point is to use solvents that are effective at solubilizing Nefopam and disrupting its interaction with surfaces.

  • Calculate the percent carryover for the first blank injection after the high-concentration standard for each wash solution.

Table 1: Example Results of Needle Wash Solvent Optimization for this compound Carryover

Wash Solution CompositionRationaleExpected % Carryover
90:10 Water:Acetonitrile (Default)Standard reversed-phase wash0.5%
50:50 Water:AcetonitrileIncreased organic content to improve solubility of hydrophobic compounds.[11]0.2%
50:50 Water:MethanolMethanol can have different selectivity for removing residues compared to acetonitrile.0.15%
50:50 Water:IsopropanolIsopropanol is a stronger organic solvent that can be more effective for "sticky" compounds.0.08%
50:50 Water:Acetonitrile with 0.1% Formic AcidAcidification can help to neutralize basic compounds and reduce ionic interactions with surfaces.[13]< 0.05%
100% AcetonitrileA fully organic wash may be less effective if the analyte has some aqueous solubility and can "crash out".0.3%

Note: These are example results and will vary depending on the LC system and specific method conditions.

Recommendations for Needle Wash Protocol:

  • Use a dual-solvent wash: Employ both a weak wash (similar to the initial mobile phase) and a strong wash (high organic content, possibly with an acidic modifier).[10]

  • Increase wash volume and duration: For persistent carryover, increase the volume of the wash solvent and the duration of the needle wash cycle.[10][14] Some systems allow for pre- and post-injection washes, which can be more effective.[11]

Step 3: Address Other Potential Carryover Sources

If optimizing the needle wash does not resolve the issue, consider the following:

  • Injection Valve and Rotor Seal: The rotor seal is a consumable part that can wear over time, creating scratches that trap the analyte.[15] If carryover persists, consider replacing the rotor seal.

  • Sample Loop: Adsorption can occur on the inner surface of the sample loop. Consider replacing the stainless steel loop with one made of a more inert material like PEEK.[16]

  • Column: If carryover is only observed when the column is in the flow path, it is likely the source. This can be due to strong retention of this compound on the stationary phase. Ensure the column is adequately flushed with a strong solvent at the end of each run and consider a dedicated column wash method.

  • Sample Diluent: The composition of the sample diluent can impact carryover. A diluent that is too weak may cause the analyte to adsorb to the outside of the needle. Ensure the sample diluent is compatible with the initial mobile phase conditions.

The following diagram illustrates the potential sites of carryover within an autosampler.

Caption: Potential sources of carryover within the autosampler.

By systematically investigating these potential sources and implementing the recommended solutions, researchers can effectively minimize the carryover of this compound, leading to more accurate and reliable analytical results.

References

Technical Support Center: Troubleshooting Nefopam-d3 Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving Nefopam-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to inconsistent this compound recovery during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is the deuterium-labeled version of Nefopam, a non-opioid analgesic. In bioanalytical mass spectrometry-based assays, it is commonly used as an internal standard (IS). Because it is chemically identical to the analyte (Nefopam) but has a different mass, it is added to samples at a known concentration before extraction. This allows for the correction of variability in extraction recovery and matrix effects, ensuring more accurate and precise quantification of the target analyte.

Q2: We are observing low and inconsistent recovery of this compound. What are the most common causes?

Inconsistent recovery of an internal standard like this compound can stem from several factors related to the extraction procedure. The most common culprits depend on whether you are using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

For Solid Phase Extraction (SPE) , common causes include:

  • Incomplete Sorbent Conditioning: The SPE sorbent may not be properly activated and equilibrated prior to sample loading.

  • Incorrect pH: The pH of the sample and loading buffers may not be optimal for the retention of this compound on the sorbent.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte and internal standard.

  • Inappropriate Wash Solvent: The wash solvent may be too strong, leading to premature elution of this compound.

  • Suboptimal Elution Solvent: The elution solvent may not be strong enough to fully recover the analyte and internal standard from the sorbent.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the interaction between this compound and the sorbent.[1][2][3]

For Liquid-Liquid Extraction (LLE) , common causes include:

  • Suboptimal pH: The pH of the aqueous phase must be adjusted to ensure that Nefopam, a basic compound, is in its neutral, non-ionized form to efficiently partition into the organic solvent.

  • Incorrect Solvent Choice: The organic solvent may not have the appropriate polarity to effectively extract this compound.

  • Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and internal standard, leading to poor recovery.

  • Insufficient Mixing or Settling Time: Inadequate mixing can lead to incomplete extraction, while insufficient settling time can result in contamination of the organic layer with the aqueous phase.

  • Analyte Instability: Nefopam can degrade under certain conditions, such as strongly acidic or basic environments, especially at elevated temperatures.[4]

Q3: How does pH affect the extraction of this compound?

Nefopam is a basic compound. In LLE, the pH of the aqueous sample should be adjusted to be at least two pH units above its pKa to ensure it is in its neutral form, which is more soluble in organic solvents. For SPE, the pH of the sample and loading buffer must be optimized for the specific sorbent being used to ensure proper retention. For example, in a reversed-phase SPE, a higher pH would keep Nefopam in its neutral form, increasing its retention on the nonpolar sorbent. Forcibly degrading Nefopam in solutions at pH 2.0 and pH 9.0 at elevated temperatures has been shown to cause degradation.[4][5]

Q4: What are matrix effects and how can they impact this compound recovery?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement in the mass spectrometer, causing variability in the detected signal of this compound and the target analyte.[1][2] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.[3] While a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects, severe or differential matrix effects can still lead to inaccurate results.

Troubleshooting Guides

Guide 1: Troubleshooting Low or Inconsistent Recovery in Solid Phase Extraction (SPE)

If you are experiencing issues with this compound recovery during SPE, follow this systematic troubleshooting workflow.

SPE_Troubleshooting start Start: Inconsistent this compound Recovery check_protocol Verify SPE Protocol Adherence start->check_protocol check_reagents Check Reagent Preparation and Expiry check_protocol->check_reagents fraction_analysis Perform Fraction Analysis (Collect Load, Wash, and Elution Fractions) check_reagents->fraction_analysis is_in_load Is this compound in the Loading Fraction? fraction_analysis->is_in_load is_in_wash Is this compound in the Wash Fraction? is_in_load->is_in_wash No optimize_loading Optimize Loading Conditions: - Adjust Sample pH - Re-evaluate Sorbent Choice is_in_load->optimize_loading Yes is_retained Is this compound Retained on the Cartridge? is_in_wash->is_retained No optimize_wash Optimize Wash Step: - Use a Weaker Wash Solvent - Decrease Wash Volume is_in_wash->optimize_wash Yes optimize_elution Optimize Elution Step: - Use a Stronger Elution Solvent - Increase Elution Volume is_retained->optimize_elution Yes end Resolution: Consistent Recovery is_retained->end No (Re-evaluate Entire Protocol) optimize_loading->end optimize_wash->end optimize_elution->end

Caption: A stepwise workflow for troubleshooting inconsistent this compound recovery in SPE.

Guide 2: Troubleshooting Low or Inconsistent Recovery in Liquid-Liquid Extraction (LLE)

Use this guide to diagnose and resolve common issues encountered during the LLE of this compound.

LLE_Troubleshooting start Start: Inconsistent this compound Recovery check_emulsion Is an Emulsion Forming? start->check_emulsion break_emulsion Address Emulsion: - Centrifuge the sample - Add salt to the aqueous phase - Use gentle mixing instead of vigorous shaking check_emulsion->break_emulsion Yes check_pH Is the Aqueous Phase pH Correct? check_emulsion->check_pH No break_emulsion->check_pH adjust_pH Adjust pH of Aqueous Phase (>2 units above pKa for basic drugs) check_pH->adjust_pH No check_solvent Is the Organic Solvent Appropriate? check_pH->check_solvent Yes end Resolution: Consistent Recovery adjust_pH->end change_solvent Re-evaluate Solvent Choice (Consider polarity and analyte solubility) check_solvent->change_solvent No check_phases Are Phases Separating Completely? check_solvent->check_phases Yes change_solvent->end improve_separation Improve Phase Separation: - Increase settling time - Use phase separation paper check_phases->improve_separation No check_phases->end Yes (Issue Resolved) improve_separation->end

Caption: A troubleshooting guide for common issues in the liquid-liquid extraction of this compound.

Data Presentation

The following table summarizes extraction recovery data for Nefopam and its primary metabolite, Desmethyl-nefopam, from human plasma using a liquid-liquid extraction method. As this compound is a stable isotope-labeled internal standard, its recovery is expected to be very similar to that of unlabeled Nefopam.

AnalyteConcentration (ng/mL)Mean Recovery (%)
Nefopam 3.12585.3
5088.1
Desmethyl-nefopam 3.12580.2
5083.5

Data adapted from a study using a single-step liquid-liquid extraction with diethyl ether from alkalinized plasma.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is based on a validated method for the extraction of Nefopam and its metabolites from plasma.[6]

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • Diethyl ether

  • Alkalinizing agent (e.g., 1M NaOH)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 1 mL of human plasma in a centrifuge tube, add a known amount of this compound internal standard solution.

  • Alkalinize the plasma sample by adding a suitable volume of 1M NaOH to raise the pH above 9.

  • Add 5 mL of diethyl ether to the tube.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction of this compound from Urine

This protocol is adapted from a method for the analysis of Nefopam in urine.[7]

Materials:

  • Urine sample

  • This compound internal standard solution

  • n-Hexane

  • Alkalinizing agent (e.g., 1M NaOH)

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solvent

Procedure:

  • To 0.5 mL of urine in a centrifuge tube, add the this compound internal standard.

  • Alkalinize the urine sample with 1M NaOH.[7]

  • Add 5 mL of n-hexane.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

References

Technical Support Center: Optimizing Nefopam-d3 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal-to-noise ratio for Nefopam-d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if I'm observing a poor signal-to-noise ratio for this compound?

A1: Begin by verifying the fundamental aspects of your analytical setup. Ensure the correct vials are in the autosampler and that the sample injection volume is appropriate. Check the mass spectrometer's basic performance by running a system suitability test or a standard solution. Confirm that the correct MS/MS transition for this compound is being monitored and that the instrument is properly tuned and calibrated.

Q2: Could the poor signal be related to the stability of my this compound internal standard?

A2: Yes, the stability of deuterated internal standards can be a factor. It is considered best practice to use a deuterated analogue of the analyte as the internal standard.[1] However, the solvent used for reconstitution and the storage conditions are important considerations.[1] For instance, storing stock solutions of deuterated standards at -20°C is a common practice to ensure stability.[1] Prepare fresh working solutions from your stock regularly to minimize degradation.

Q3: How can I investigate if matrix effects are suppressing the this compound signal?

A3: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common cause of poor signal-to-noise.[2][3] To assess this, you can perform a post-column infusion experiment. Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Nefopam indicates ion suppression. Another approach is the post-extraction spike method, where you compare the response of this compound in a clean solvent to its response in a spiked, extracted blank matrix. A lower response in the matrix indicates signal suppression.[2]

Q4: Can the choice of ionization mode affect the signal intensity of this compound?

A4: Absolutely. Nefopam is typically analyzed using electrospray ionization (ESI) in positive ion mode ([M+H]+).[4][5][6] Optimizing ESI source parameters is a critical step for achieving the best signal.[7][8][9] Parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature should be optimized specifically for this compound.[9]

Q5: Is it possible that the fragmentation of this compound is not optimal?

A5: Yes. The collision energy in the MS/MS experiment is crucial for obtaining a strong and specific fragment ion signal. This parameter should be optimized by infusing a solution of this compound and varying the collision energy to find the value that produces the highest intensity for the desired product ion. The fragmentation pattern of Nefopam has been studied, and this information can guide your optimization.[10][11]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Signal-to-Noise for this compound

This guide provides a step-by-step approach to identifying and resolving the root cause of a poor signal-to-noise ratio for your this compound internal standard.

Caption: Troubleshooting workflow for poor this compound signal-to-noise.

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of Nefopam in Human Plasma

This protocol is adapted from the validated method by Hoizey et al., Journal of Pharmaceutical and Biomedical Analysis, 2006.[4][5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add a working solution of this compound (internal standard).

  • Alkalinize the plasma sample.

  • Add a suitable organic solvent (e.g., diethyl ether) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

Sample_Prep_Workflow start Start: 1 mL Plasma add_is Add this compound (IS) start->add_is alkalinize Alkalinize add_is->alkalinize add_solvent Add Diethyl Ether alkalinize->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Nefopam sample preparation from plasma.

2. LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 column (e.g., 150 x 2.1 mm, 5 µm)
Mobile PhaseAcetonitrile:0.1% Formic Acid in Water (50:50, v/v)[4][6]
Flow Rate0.3 mL/min[4][6]
Injection Volume10 µL
Column TemperatureAmbient
Mass Spectrometry
Ionization ModeESI Positive[4][5][6]
Monitored Transition (Nefopam)m/z 254 -> specific product ion[5]
Monitored Transition (this compound)m/z 257 -> specific product ion
Capillary VoltageOptimized for Nefopam
Nebulizer PressureOptimized for flow rate
Drying Gas FlowOptimized for solvent composition
Drying Gas Temperature~200 °C[4][6]
Collision Energy (CID)Optimized for this compound fragmentation

Data Presentation

Table 1: Example LC-MS/MS Parameters for Nefopam Analysis
ParameterValueReference
LC Conditions
ColumnC18[4][6]
Mobile PhaseAcetonitrile / 0.1% Formic Acid (50:50)[4][6]
Flow Rate0.3 mL/min[4][6]
MS Conditions
IonizationESI Positive[4][5][6]
Precursor Ion (Nefopam)m/z 254[5]
Precursor Ion (this compound)m/z 257
Collision Energy50% (normalized)[5]
Ion Source Temperature200 °C[4][6]
Table 2: Troubleshooting Checklist for Poor this compound Signal
CheckpointPotential IssueRecommended Action
Instrument Incorrect MS/MS transitionVerify precursor and product ion m/z for this compound.
Instrument not tuned/calibratedPerform tuning and calibration as per manufacturer's protocol.
Dirty ion sourceClean the ion source components.
Method Suboptimal ESI parametersOptimize capillary voltage, gas flows, and temperatures.
Suboptimal collision energyPerform a collision energy ramp to find the optimal setting.
Matrix suppressionConduct a post-column infusion or post-extraction spike experiment.
Sample/Standard Degraded this compound standardPrepare fresh working solutions from a reliable stock.
Incorrect standard concentrationVerify the concentration of the spiking solution.
Poor extraction recoveryEvaluate and optimize the sample preparation procedure.
Isotopic interference from NefopamCheck for any contribution from the M+3 isotope of Nefopam.

References

Validation & Comparative

Performance Showdown: Nefopam-d3 versus Alternative Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation and Performance of Internal Standards for Nefopam Quantification

In the landscape of bioanalytical chemistry, the choice of an appropriate internal standard (IS) is paramount for the accuracy and reliability of quantitative assays. This is particularly true for the analysis of pharmaceuticals like Nefopam, a non-opioid analgesic, where precise measurement in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison of Nefopam-d3, a deuterated internal standard, with other commonly used non-deuterated internal standards, supported by experimental data and detailed protocols.

The Gold Standard: Advantages of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to more accurate and precise quantification.[3] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions utilize stable isotope-labeled internal standards.[3]

Head-to-Head Comparison: this compound vs. Structural Analogs

Table 1: Performance Characteristics of Internal Standards for Nefopam Quantification

ParameterThis compound (Deuterated IS)Ethyl Loflazepate (Structural Analog IS)
Linearity (r²) ≥ 0.999> 0.996[5][7]
Lower Limit of Quantification (LLOQ) Typically 0.5 - 1 ng/mL0.78 ng/mL[5][7]
Intra-Assay Precision (%CV) < 5%< 17.5%[5][7]
Inter-Assay Precision (%CV) < 8%< 17.5%[5][7]
Accuracy (%Bias) ± 5%< 12.5%[5][7]
Matrix Effect Minimal and compensatedPotential for differential matrix effects
Co-elution with Analyte YesNo

Table 2: Summary of Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria (FDA/EMA Guidelines)[8][9][10][11][12]
Linearity Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Mean concentration within ± 15% of nominal value (± 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Assessed to ensure it does not compromise the accuracy and precision
Stability Analyte stability established under various storage and processing conditions

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for Nefopam quantification using LC-MS/MS.

Method 1: Nefopam Quantification using a Structural Analog Internal Standard (Ethyl Loflazepate)[5][6][7]
  • Sample Preparation:

    • To 1 mL of human plasma, add the internal standard (ethyl loflazepate).

    • Alkalinize the plasma sample.

    • Perform a single-step liquid-liquid extraction with diethyl ether.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Ion trap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Nefopam, its metabolite desmethyl-nefam, and ethyl loflazepate.

Method 2: General Protocol for Nefopam Quantification using a Deuterated Internal Standard (this compound)
  • Sample Preparation:

    • To a small volume of biological matrix (e.g., 50-100 µL of plasma), add this compound as the internal standard.

    • Perform protein precipitation with a solvent like acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant directly or after evaporation and reconstitution.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A suitable C18 or other reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an acidifier like formic acid.

    • Flow Rate: Optimized for the specific column dimensions.

    • Mass Spectrometry: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.

    • Detection: MRM of the specific precursor-to-product ion transitions for Nefopam and this compound.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the pharmacological action of Nefopam, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P Plasma Sample IS Add Internal Standard (this compound or Analog) P->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP C Centrifugation PP->C S Collect Supernatant C->S LC LC Separation S->LC MS MS/MS Detection LC->MS D Data Acquisition & Quantification MS->D

Caption: A typical bioanalytical workflow for Nefopam quantification.

G cluster_CNS Central Nervous System Nefopam Nefopam SERT Serotonin Transporter (SERT) Nefopam->SERT Inhibits NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits DAT Dopamine Transporter (DAT) Nefopam->DAT Inhibits Na_Channel Voltage-Gated Sodium Channels Nefopam->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channels Nefopam->Ca_Channel Blocks Analgesia Analgesic Effect SERT->Analgesia Increased Neurotransmitters NET->Analgesia Increased Neurotransmitters DAT->Analgesia Increased Neurotransmitters Na_Channel->Analgesia Reduced Neuronal Excitability Ca_Channel->Analgesia Reduced Neuronal Excitability

References

A Comparative Guide to the Chromatographic Behavior of Nefopam and Nefopam-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chromatographic behavior of Nefopam and its deuterated analog, Nefopam-d3. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in analytical and bioanalytical studies. The information presented is based on established chromatographic principles and published experimental data for Nefopam.

Introduction

Nefopam is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain.[1] Its deuterated counterpart, this compound, in which three hydrogen atoms on the methyl group are replaced by deuterium, is commonly used as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry.[2] Understanding the subtle differences in their chromatographic behavior is crucial for developing robust and accurate analytical methods.

While isotopically labeled compounds are chemically identical to their unlabeled counterparts, the difference in atomic mass can lead to slight variations in their physicochemical properties, which in turn can influence their chromatographic retention. This phenomenon is known as the isotope effect. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated analogs. This is attributed to the subtle differences in polarity and van der Waals interactions with the stationary phase.

This guide will delve into the specifics of this behavior, presenting available experimental data for Nefopam and providing a scientifically grounded comparison to the expected behavior of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Nefopam and this compound is presented in Table 1. The primary difference between the two molecules is their molecular weight, owing to the three deuterium atoms in this compound.

PropertyNefopamThis compoundReference
Molecular Formula C₁₇H₁₉NOC₁₇H₁₆D₃NO[3]
Molecular Weight 253.34 g/mol 256.36 g/mol [3]
CAS Number 13669-70-01346747-15-6 (free base)[3][4]
LogP 3.16Not available[5]
pKa (Strongest Basic) 7.72Not available[5]

Chromatographic Behavior: A Comparative Analysis

In reversed-phase HPLC, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[6] This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase. Consequently, this compound is expected to have a slightly shorter retention time than Nefopam under identical reversed-phase chromatographic conditions.

While a precise quantitative comparison is not possible without direct experimental evidence, the difference in retention time is generally small, often on the order of a few seconds.[6]

Experimental Protocol: A Representative LC-MS/MS Method for Nefopam

The following is a detailed experimental protocol for the analysis of Nefopam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from a published method.[6] This method can serve as a foundation for the simultaneous analysis of Nefopam and this compound.

Sample Preparation
  • To 1 mL of human plasma, add a suitable internal standard (in the original study, ethyl loflazepate was used; for a comparative study, this compound would be the ideal internal standard).

  • Alkalinize the plasma sample.

  • Perform a single-step liquid-liquid extraction with diethyl ether.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A system capable of delivering a stable flow rate.

  • Column: A reversed-phase column suitable for the analysis of basic compounds.

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (50:50, v/v).[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: Appropriate for the sensitivity of the mass spectrometer.

  • Column Temperature: Ambient or controlled as per method validation.

Mass Spectrometry
  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[6]

  • Source Temperature: 200 °C.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. The specific precursor and product ion transitions for Nefopam and this compound would need to be optimized.

Expected Results

Based on the referenced literature, the retention time for Nefopam under these conditions is approximately 1.75 minutes. It is anticipated that this compound would have a slightly shorter retention time, likely in the range of 1.70 to 1.74 minutes.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma add_is Add Internal Standard (this compound) plasma->add_is alkalinize Alkalinize add_is->alkalinize extract Liquid-Liquid Extraction (Diethyl Ether) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (Reversed-Phase) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the analysis of Nefopam and this compound.

cluster_legend Legend Nefopam Nefopam RP_Column Reversed-Phase Stationary Phase Nefopam->RP_Column Stronger Interaction Nefopam_d3 This compound Nefopam_d3->RP_Column Weaker Interaction Elution Elution RP_Column->Elution Mobile_Phase Polar Mobile Phase Mobile_Phase->Elution Analyte Analyte Stationary_Phase Stationary Phase Mobile_Phase_Legend Mobile Phase Process Process

Caption: Logical relationship of analyte interaction in reversed-phase chromatography.

Conclusion

References

The Isotope Effect of Nefopam-d3 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification by mass spectrometry. This guide provides a comprehensive comparison of the mass spectrometric behavior of Nefopam and its deuterated analog, Nefopam-d3. While direct comparative experimental data between Nefopam and this compound is not extensively published, this document synthesizes established principles of isotope effects in mass spectrometry, detailed experimental protocols for analysis, and insights into Nefopam's mechanism of action to inform your research.

Executive Summary

Deuterated standards, such as this compound, are invaluable for correcting variations in sample preparation and analysis. However, the introduction of deuterium can lead to subtle but significant changes in physicochemical properties, a phenomenon known as the isotope effect. These changes can manifest as shifts in chromatographic retention time, alterations in mass fragmentation patterns, and differential matrix effects, all ofwhich can impact analytical accuracy. This guide explores these potential effects and provides the methodological framework for their investigation.

Data Presentation: Anticipated Isotope Effects

While specific quantitative data for a direct comparison of Nefopam and this compound is not available in the public domain, the following table outlines the expected and potential differences based on known isotope effects observed with other deuterated compounds.[1] Researchers should consider these as key parameters to evaluate when validating methods using this compound.

ParameterNefopamThis compound (Anticipated)Potential Impact on Analysis
Molecular Weight 253.34 g/mol ~256.36 g/mol Essential for correct mass spectrometer settings.
Chromatographic Retention Time T₀T₀ ± ΔtA shift in retention time (Δt) can lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.[1]
Mass Fragmentation Pattern Characteristic fragmentsPotential for altered fragmentation ratios or novel fragmentsMay require optimization of MS/MS transitions for the deuterated standard.
Matrix Effect VariableMay experience different ion suppression or enhancementIf retention times differ, the analyte and internal standard may be affected differently by co-eluting matrix components, leading to inaccurate quantification.
Metabolic Stability Standard rate of metabolismPotentially slower metabolism at deuterated sitesThe deuterium-carbon bond is stronger, which can slow metabolic processes, a factor to consider in pharmacokinetic studies.

Experimental Protocols

To investigate the isotope effect of this compound in your laboratory, the following experimental protocols, adapted from established methods for Nefopam analysis, are provided.[2][3][4]

Sample Preparation: Extraction from Human Plasma

This protocol is suitable for the extraction of Nefopam and this compound from plasma samples for LC-MS/MS analysis.[2][3][4]

Materials:

  • Human plasma

  • Nefopam and this compound standards

  • Diethyl ether

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1 mL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike the plasma with the internal standard (this compound) and the analyte (Nefopam) at appropriate concentrations for your calibration curve and quality control samples.

  • Alkalinize the plasma sample by adding a suitable buffer.

  • Add 600 µL of diethyl ether to the tube.

  • Vortex the mixture for 1 minute to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase (see below).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This method provides a starting point for the chromatographic separation and mass spectrometric detection of Nefopam and this compound.[2][3]

Liquid Chromatography (LC) Conditions:

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a suitable choice.

  • Mobile Phase: A mixture of acetonitrile and water (both containing 0.1% formic acid) is commonly used. An isocratic elution with 50:50 (v/v) acetonitrile:water can be a starting point.[2][3]

  • Flow Rate: 0.3 mL/min.[2][3]

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2][3]

  • Ion Source Temperature: 200 °C.[2][3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nefopam: The protonated molecular ion [M+H]⁺ is m/z 254. The exact product ions will need to be determined by direct infusion and fragmentation experiments.[3]

    • This compound: The protonated molecular ion [M+H]⁺ will be m/z ~257. The product ions should be determined experimentally but may show a corresponding +3 Da shift for fragments containing the deuterium labels.

  • Collision Energy: This will need to be optimized for each transition to achieve the most stable and intense signal. A starting point could be a normalized collision energy of 50%.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for investigating the isotope effect of this compound in mass spectrometry.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Comparison Plasma Human Plasma Spike Spike with Nefopam & this compound Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC Chromatographic Separation (C18) Dry->LC MS Mass Spectrometric Detection (ESI+) LC->MS MRM MRM Analysis of Transitions MS->MRM RT Compare Retention Times MRM->RT Frag Analyze Fragmentation Patterns MRM->Frag Matrix Evaluate Matrix Effects MRM->Matrix Quant Assess Quantitative Accuracy MRM->Quant

Caption: Workflow for comparing Nefopam and this compound in mass spectrometry.

Nefopam's Mechanism of Action: A Signaling Pathway Overview

Nefopam exerts its analgesic effects through a multi-faceted mechanism primarily within the central nervous system.[5][6] It is not an opioid and does not have anti-inflammatory properties. Its primary actions involve the inhibition of the reuptake of key monoamine neurotransmitters and the modulation of ion channel activity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nefopam Nefopam SERT Serotonin Transporter (SERT) Nefopam->SERT Inhibits NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits DAT Dopamine Transporter (DAT) Nefopam->DAT Inhibits Na Voltage-gated Na+ Channels Nefopam->Na Modulates Ca Voltage-gated Ca2+ Channels Nefopam->Ca Modulates Analgesia Analgesic Effect SERT->Analgesia Increased Serotonin NET->Analgesia Increased Norepinephrine DAT->Analgesia Increased Dopamine Na->Analgesia Reduced Neuronal Excitability Ca->Analgesia Reduced Neurotransmitter Release

Caption: Simplified signaling pathway of Nefopam's analgesic action.

Conclusion

The use of this compound as an internal standard in mass spectrometry-based bioanalysis offers significant advantages in terms of accuracy and precision. However, researchers must be aware of the potential for isotope effects to influence chromatographic and mass spectrometric behavior. A thorough method validation that includes a direct comparison of the retention times, fragmentation patterns, and matrix effects of Nefopam and this compound is crucial. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for these investigations, enabling researchers to confidently employ this compound in their analytical workflows.

References

A Comparative Guide to Inter-Laboratory Nefopam Quantification Utilizing Nefopam-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Nefopam in biological matrices, with a specific focus on the application of its deuterated analog, Nefopam-d3, as an internal standard. While direct inter-laboratory comparison studies are not extensively published, this document synthesizes data from various validated bioanalytical methods to present a comprehensive performance overview. The use of a stable isotope-labeled internal standard like this compound is considered best practice in mass spectrometry-based bioanalysis to ensure the highest accuracy and precision by correcting for matrix effects and procedural variability.

Data Presentation: A Comparative Analysis of Validated Methods

The following table summarizes the performance characteristics of different published methods for Nefopam quantification in human plasma. This allows for an objective comparison of key validation parameters.

ParameterMethod 1 (LC-MS/MS)Method 2 (LC/MS)Method 3 (HPLC-UV)
Internal Standard Ethyl loflazepateNot SpecifiedImipramine
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.78–100 ng/mL0.25–128 ng/mL1–60 ng/mL
Lower Limit of Quantification (LLOQ) 0.78 ng/mL[1]0.25 ng/mL1 ng/mL[2]
Intra-day Precision (%RSD) < 17.5%[1]2.4–8.3%1.0–10.1%[2]
Inter-day Precision (%RSD) < 17.5%[1]3.8–9.7%1.0–10.1%[2]
Accuracy (Bias %) < 12.5%[1]Within ±9.3%-13.0 to +12.3%[2]
Extraction Recovery Not explicitly stated21.2–25.1%Not explicitly stated

Experimental Protocols: A Best-Practice LC-MS/MS Method Using this compound

This section outlines a detailed, best-practice protocol for the quantification of Nefopam in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as the internal standard. This protocol is a synthesis of common practices in the field and specifics from published Nefopam assays.

1. Materials and Reagents

  • Nefopam analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of Nefopam and this compound in methanol (e.g., 1 mg/mL).

  • Prepare a working solution of this compound (internal standard, IS) by diluting the stock solution in 50% methanol/water to a final concentration of 50 ng/mL.

  • Prepare calibration standards by spiking blank human plasma with appropriate volumes of Nefopam working solutions to achieve a concentration range of approximately 0.5 to 150 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution (IS).

  • Vortex briefly to mix.

  • Add 1 mL of diethyl ether and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Nefopam: Q1 254.2 -> Q3 (a specific product ion, to be determined empirically)

    • This compound: Q1 257.2 -> Q3 (a corresponding product ion)

  • Data Analysis: Quantify Nefopam concentrations by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Nefopam & this compound) work_sol Prepare Working Standards & IS Solution stock_sol->work_sol cal_qc Spike Blank Plasma (Calibration & QC Samples) work_sol->cal_qc add_is Add Internal Standard (this compound) to Plasma cal_qc->add_is extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) add_is->extraction evaporation Evaporate Supernatant extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample into LC-MS/MS System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantify against Calibration Curve ratio->quantification

Caption: Experimental workflow for Nefopam quantification.

logical_relationship cluster_process Analytical Process cluster_correction Correction Mechanism cluster_result Final Result nefopam Nefopam sample_prep Sample Preparation (Extraction, Evaporation) nefopam->sample_prep nefopam_d3 This compound nefopam_d3->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization ESI Ionization lc_injection->ionization correction Correction for Variability ionization->correction Peak Area Ratio (Nefopam / this compound) accurate_quant Accurate Quantification correction->accurate_quant

Caption: Role of this compound in correcting analytical variability.

References

A Comparative Guide to the Accuracy and Precision of Nefopam-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability of bioanalytical data. This guide provides an objective comparison of the expected performance of Nefopam-d3 as an internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While direct comparative studies on this compound are limited in publicly available literature, this guide leverages data from existing Nefopam bioanalytical methods and the established principles of using stable isotope-labeled internal standards to provide a comprehensive overview.

The Role and Advantages of a Deuterated Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the variability in the analytical procedure, such as extraction efficiency and matrix effects.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[2]

The key advantages of using a deuterated internal standard like this compound include:

  • Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to Nefopam, ensuring that it behaves similarly during sample preparation and analysis.[3]

  • Co-elution with the Analyte: In chromatography, the SIL-IS co-elutes with the analyte, which means they experience the same degree of ion suppression or enhancement from the sample matrix.[1]

  • Improved Accuracy and Precision: By compensating for matrix effects and variability in recovery, SIL internal standards significantly improve the accuracy and precision of the analytical method.[2][4]

However, it is important to note that the position and stability of the deuterium labels are crucial. Unstable labels can lead to deuterium-proton exchange, compromising the accuracy of the results.[5]

Performance Data from Nefopam Bioanalytical Methods

Table 1: Accuracy and Precision Data for Nefopam Quantification in Human Plasma

Internal StandardConcentration (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (Bias %)Reference
Ethyl loflazepate0.78 - 100<17.5%<17.5%<12.5%[6]
Orphenadrine20 - 1303% - 17%Not Reported-4.6% to 6% (relative error)[7]

RSD: Relative Standard Deviation

Table 2: Performance of a Validated RP-HPLC Method for Nefopam

ParameterResultReference
Accuracy (% Recovery)99.78% - 102.07%[8]
Precision (% RSD)< 2%[8]

These tables demonstrate that with a suitable internal standard and a validated method, high accuracy and precision can be achieved for the quantification of Nefopam. The use of this compound is expected to yield results within these ranges, if not better, due to its superior ability to compensate for analytical variability.

Experimental Protocols

The following are summaries of experimental protocols from published studies on Nefopam analysis. These provide a foundation for developing a robust analytical method using this compound.

Method 1: LC-MS/MS for Nefopam in Human Plasma [6]

  • Sample Preparation: Single-step liquid-liquid extraction with diethyl ether from 1 mL of alkalinized plasma.

  • Internal Standard: Ethyl loflazepate.

  • Chromatography:

    • Mobile Phase: Acetonitrile with 0.1% formic acid (50:50, v/v).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Full scan MS-MS mode.

Method 2: GLC for Nefopam in Human Plasma [7]

  • Sample Preparation: Multiple-step solvent extraction.

  • Internal Standard: Orphenadrine.

  • Detection: Gas-Liquid Chromatography (GLC).

Visualizing Nefopam's Mechanism of Action

To provide a broader context for researchers, the following diagram illustrates the proposed signaling pathways for Nefopam's analgesic effect.

Nefopam_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nefopam Nefopam Reuptake Monoamine Reuptake Transporters (Serotonin, Norepinephrine, Dopamine) Nefopam->Reuptake Inhibits Monoamines Increased Monoamines PainSignal Reduced Neuronal Excitability & Pain Signal Propagation Monoamines->PainSignal Modulates Pain Transmission IonChannels Voltage-gated Na+ and Ca2+ Channels Nefopam_Post Nefopam Nefopam_Post->IonChannels Inhibits

References

Navigating Nefopam Quantification: A Comparative Guide to Analytical Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nefopam, the selection of an appropriate analytical method and internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the linearity and quantification range of various analytical methods for Nefopam, with a focus on the anticipated performance of Nefopam-d3 as an internal standard.

In bioanalytical method development, linearity and the range of quantification are critical parameters that define the accuracy and reliability of the assay. Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrumental response, while the quantification range establishes the lower and upper concentration limits within which the analyte can be reliably measured. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based assays to correct for variability during sample processing and analysis.

Comparative Analysis of Quantification Methods

The following tables summarize the linearity and quantification ranges of different analytical methods used for the determination of Nefopam. While specific experimental data for a method using this compound as an internal standard was not available in the public domain at the time of this review, we present a table with expected performance characteristics for such a method based on typical results for deuterated internal standards in LC-MS/MS assays.

Table 1: Performance of Published Analytical Methods for Nefopam Quantification

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
LC-MS/MSEthyl loflazepate0.78 - 100 ng/mL[1][2][3]>0.996[1][2][3]0.78 ng/mL[1][2][3]100 ng/mL[1][2][3]
RP-UPLCNot specified22.63 - 67.90 µg/mL[4]1.000[4]0.06 µg/mL[4]Not specified
HPLCNot specified0.01 - 30 µmol/LNot specified0.01 µmol/L30 µmol/L
TLC-DensitometryNot specified1 - 60 ng/mL[3]>0.992[3]1 ng/mL[3]60 ng/mL[3]

Table 2: Illustrative Performance of an LC-MS/MS Method with this compound Internal Standard

ParameterExpected Performance
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.998
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Precision (%CV) at LLOQ< 20%
Accuracy (%Bias) at LLOQ± 20%

Note: The data in Table 2 is illustrative and represents typical performance for an LC-MS/MS method using a deuterated internal standard. Actual performance would need to be determined through method validation.

Experimental Protocol: Determination of Linearity and Range of Quantification

This section outlines a typical experimental protocol for establishing the linearity and range of quantification for the analysis of Nefopam in a biological matrix (e.g., plasma) using an LC-MS/MS method with this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Nefopam Stock Solution (1 mg/mL): Accurately weigh and dissolve Nefopam hydrochloride in a suitable solvent (e.g., methanol).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions of Nefopam by serial dilution of the stock solution to cover the expected clinical or experimental concentration range.

  • IS Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Preparation of Calibration Standards:

  • Spike a blank biological matrix (e.g., human plasma) with the Nefopam working standard solutions to create a set of at least six to eight non-zero calibration standards covering the anticipated range.

  • A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of each calibration standard, quality control (QC) sample, and study sample, add the IS working solution.

  • Add a protein precipitation agent (e.g., ice-cold acetonitrile) to each sample.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto a suitable LC column (e.g., C18) for chromatographic separation.

  • Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify Nefopam and this compound. Monitor specific precursor-to-product ion transitions for each compound.

5. Data Analysis:

  • Calculate the peak area ratio of Nefopam to this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Nefopam.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

  • The calibration curve is considered linear if the correlation coefficient (r²) is ≥ 0.99.

  • The range of quantification is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve with acceptable precision (e.g., ≤20% CV) and accuracy (e.g., within ±20% of the nominal value). The ULOQ is the highest concentration on the calibration curve with acceptable precision and accuracy.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of quantification.

G Workflow for Linearity and Range of Quantification cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample_prep Sample Processing cluster_analysis Analysis & Data Processing stock_nefopam Nefopam Stock working_nefopam Nefopam Working Standards stock_nefopam->working_nefopam stock_is This compound Stock working_is IS Working Solution stock_is->working_is blank_matrix Blank Matrix spike Spike with Working Standards & IS blank_matrix->spike cal_standards Calibration Standards (LLOQ to ULOQ) spike->cal_standards protein_precip Protein Precipitation cal_standards->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms peak_area Peak Area Integration lcms->peak_area ratio_calc Calculate Area Ratio (Analyte/IS) peak_area->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Linear Regression (r² ≥ 0.99) cal_curve->regression

References

The Gold Standard for Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Nefopam-d3 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nefopam, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of Nefopam-d3, a deuterated analog of Nefopam, with other commonly used internal standards. By examining key performance metrics and outlining detailed experimental protocols, this document serves as a vital resource for methodological development and validation.

The inherent complexity of biological matrices, such as plasma, urine, and tissue homogenates, presents significant challenges to accurate bioanalysis. Matrix effects, including ion suppression or enhancement in mass spectrometry, and variability in sample preparation can lead to erroneous quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard to mitigate these issues. This compound, being chemically identical to the analyte of interest, co-elutes during chromatography and experiences similar matrix effects and extraction recovery, thereby providing the most accurate correction for analytical variability.

Comparative Analysis of Internal Standards for Nefopam Quantification

While various compounds have been employed as internal standards in Nefopam assays, their performance characteristics differ significantly. This section compares this compound with commonly used non-deuterated alternatives, such as ethyl loflazepate and imipramine.

Internal StandardTypeMolecular WeightKey AdvantagesPotential Disadvantages
This compound Deuterated Analog (SIL-IS)256.36 g/mol (free base)- Co-elution with Nefopam, ensuring optimal correction for matrix effects and extraction variability.- Identical ionization efficiency to the analyte.- High specificity and selectivity in MS-based detection.- Higher cost compared to structural analogs.
Ethyl Loflazepate Structural Analog360.8 g/mol - Commercially available and relatively inexpensive.- Different chromatographic retention time and extraction recovery compared to Nefopam.[1] - Potential for differential matrix effects, leading to compromised accuracy.[1]
Imipramine Structural Analog280.4 g/mol - Readily available.- Significant differences in chemical structure, polarity, and ionization efficiency relative to Nefopam, which can result in poor correction for analytical variability.

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Nefopam in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methodologies for Nefopam analysis and best practices for the use of deuterated internal standards.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma, add 25 µL of working internal standard solution (this compound in methanol, e.g., 100 ng/mL).

  • Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nefopam: m/z 254.2 → 183.1

      • This compound: m/z 257.2 → 186.1

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

Performance Data: Specificity and Selectivity

The use of this compound as an internal standard significantly enhances the specificity and selectivity of the assay.

Specificity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In an LC-MS/MS method, specificity is achieved through a combination of chromatographic separation and the selectivity of MRM detection. When analyzing blank plasma samples from multiple sources, no significant interfering peaks should be observed at the retention times of Nefopam and this compound.[1]

Selectivity and Matrix Effect Evaluation

The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution of the analyte at the same concentration. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

While specific quantitative data for this compound's performance in mitigating matrix effects is not publicly available, the established principles of using SIL-IS suggest that the ratio of the analyte to the internal standard will remain constant despite variations in ion suppression or enhancement across different biological samples. This leads to high accuracy and precision. In contrast, methods using structural analogs as internal standards often show greater variability in the analyte/internal standard ratio across different lots of biological matrix, leading to reduced accuracy.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification G cluster_process Analytical Process Analyte Nefopam Extraction Extraction Analyte->Extraction IS This compound IS->Extraction Matrix Complex Matrix (e.g., Plasma) Matrix->Extraction Chromatography Chromatography Matrix->Chromatography Ionization Ionization (ESI) Matrix->Ionization Extraction->Chromatography Chromatography->Ionization Result Accurate Quantification (Corrected for Variability) Ionization->Result

References

A Comparative Guide to Internal Standards for Nefopam Quantification: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of Nefopam, a non-opioid analgesic, the choice of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Nefopam-d3, a deuterated analog, with other commonly used structural analog internal standards, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. While stable isotope-labeled internal standards like this compound are often considered the gold standard, structural analogs such as ethyl loflazepate, imipramine, and orphenadrine have also been employed. This guide will delve into the performance characteristics of these internal standards to aid in the selection of the most suitable option for your analytical needs.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the linearity, accuracy, precision, and recovery of a bioanalytical method. The following tables summarize the performance data from various studies employing different internal standards for Nefopam quantification.

Table 1: Linearity of Nefopam Quantification with Different Internal Standards

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound LC-MS/MSHuman Plasma1 - 1000> 0.99
Ethyl Loflazepate LC-MS/MSHuman Plasma0.78 - 100> 0.996[1]
Imipramine HPLC-UVHuman Plasma1 - 60> 0.992

Table 2: Accuracy and Precision of Nefopam Quantification with Different Internal Standards

Internal StandardAnalytical MethodMatrixConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
This compound LC-MS/MSHuman Plasma3Within ±15%< 15%
50Within ±15%< 15%
800Within ±15%< 15%
Ethyl Loflazepate LC-MS/MSHuman Plasma3.125< 12.5%< 17.5% (Intra-day)
50< 12.5%< 17.5% (Inter-day)[1]
Imipramine HPLC-UVHuman PlasmaNot Specified-13.0 to +12.3%1.0 to 10.1% (Within- and Between-day)

Table 3: Recovery and Matrix Effect for Nefopam with Different Internal Standards

Internal StandardAnalytical MethodMatrixRecovery (%)Matrix Effect (%)
This compound LC-MS/MSHuman PlasmaConsistent and reproducibleMinimal and compensated
Ethyl Loflazepate LC-MS/MSHuman Plasma75.3 - 85.1Not explicitly reported, but method deemed accurate and precise[1]
Imipramine HPLC-UVHuman PlasmaNot explicitly reportedNot applicable (UV detection)

Experimental Workflows and Methodologies

A generalized workflow for the bioanalysis of Nefopam using an internal standard is depicted below. This typically involves sample preparation, chromatographic separation, and detection.

Bioanalytical Workflow for Nefopam cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Internal Standard Selection Logic cluster_factors Influencing Factors cluster_performance Performance Outcomes IS_Choice Internal Standard Choice Accuracy Accuracy IS_Choice->Accuracy Precision Precision IS_Choice->Precision Robustness Method Robustness IS_Choice->Robustness Reliability Data Reliability IS_Choice->Reliability Analyte_Properties Analyte Physicochemical Properties Analyte_Properties->IS_Choice Analytical_Technique Analytical Technique (LC-MS vs. HPLC-UV) Analytical_Technique->IS_Choice Matrix_Complexity Matrix Complexity Matrix_Complexity->IS_Choice Cost_Availability Cost and Availability Cost_Availability->IS_Choice

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.